Advanced Synthesis and Process Engineering of 2-Chloro-1-methyl-5-nitro-1H-imidazole
Executive Summary The compound 2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS 86072-07-3) is a highly specialized electrophilic scaffold utilized extensively in the development of 5-nitroimidazole-based therapeutics[1]. It...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS 86072-07-3) is a highly specialized electrophilic scaffold utilized extensively in the development of 5-nitroimidazole-based therapeutics[1]. It serves as the primary precursor for Satranidazole, a potent antiamoebic and antitrichomonal agent[2]. Synthesizing this molecule requires rigorous regiocontrol, as the imidazole core is susceptible to tautomerism, poly-functionalization, and non-selective alkylation. This whitepaper details the de novo synthesis pathway, mechanistic causality behind reagent selection, and self-validating experimental protocols required to isolate the target 5-nitro isomer with high purity.
Retrosynthetic Analysis & Pathway Logic
The industrial and laboratory-scale synthesis of 2-chloro-1-methyl-5-nitro-1H-imidazole relies on a bottom-up construction of the imidazole ring, followed by sequential functionalization. Direct chlorination or nitration of simple 1-methylimidazole yields unpredictable mixtures of regioisomers. Therefore, the pathway is engineered to install the C2-chloro and C4/C5-nitro groups prior to a final, regioselective methylation step[3][4].
Figure 1: De novo synthesis pathway of 2-chloro-1-methyl-5-nitro-1H-imidazole.
Mechanistic Causality & Reaction Engineering
C2-Functionalization via Sandmeyer Chemistry
Direct halogenation of the imidazole core typically results in poly-halogenated byproducts (e.g., 2,4,5-trichloroimidazole) due to the electron-rich nature of the heterocycle. To enforce absolute C2-regioselectivity, the pathway utilizes a Sandmeyer-type reaction[4]. By starting with 2-aminoimidazole sulfate, the C2-amine is diazotized to form a highly reactive diazonium salt. Subsequent treatment with cuprous chloride (CuCl) facilitates a radical-mediated substitution, exclusively yielding 2-chloroimidazole.
Electrophilic Nitration and Tautomerism
Nitration of 2-chloroimidazole using a standard mixed-acid system (HNO3/H2SO4) directs the nitro group to the C4/C5 position. Because the N1 and N3 protons are in rapid dynamic equilibrium, the resulting product, 2-chloro-4(5)-nitroimidazole (CAS 57531-37-0), exists as a tautomeric mixture. This tautomerism makes the two nitrogen atoms chemically distinct during the subsequent alkylation phase[3].
Regioselective Methylation Dynamics
The final step requires locking the tautomeric state via N-methylation. Using a methylating agent such as dimethyl sulfate (CAS 77-78-1) or diazomethane (CAS 186581-53-3) yields a mixture of two distinct regioisomers: 2-chloro-1-methyl-4-nitroimidazole and the target 2-chloro-1-methyl-5-nitroimidazole[3].
Alkylation at the nitrogen adjacent to the nitro group (yielding the 5-nitro isomer) is sterically hindered and electronically disfavored compared to the 4-nitro isomer. Consequently, the 4-nitro isomer is often the thermodynamically favored byproduct. Resolving these isomers is the most critical downstream processing step.
Figure 2: Regioselective methylation dynamics and isomer distribution.
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints.
Protocol 1: Synthesis of 2-Chloro-4(5)-nitroimidazole
Diazotization & Chlorination:
Dissolve 1.0 eq of 2-aminoimidazole sulfate in 5.0 volumes of concentrated HCl. Cool the reactor to 0–5 °C.
Add 1.2 eq of aqueous NaNO2 dropwise over 1 hour, maintaining the temperature below 5 °C.
Validation Checkpoint 1: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid and successful diazonium formation.
Transfer the diazonium solution dropwise into a secondary reactor containing 1.1 eq of CuCl in concentrated HCl at 25 °C.
Validation Checkpoint 2: Vigorous nitrogen gas evolution will occur. Cease of gas evolution indicates reaction completion.
Nitration:
Extract the resulting 2-chloroimidazole, dry under vacuum, and dissolve in concentrated H2SO4 at 0 °C.
Slowly add 1.5 eq of fuming HNO3. Gradually heat the mixture to 80 °C and stir for 4 hours.
Validation Checkpoint 3: Perform TLC (DCM:MeOH 9:1). The starting material spot should be completely consumed.
Quench by pouring the mixture over crushed ice. Filter the resulting precipitate to isolate 2-chloro-4(5)-nitroimidazole[4].
Protocol 2: Methylation and Isomer Resolution
Alkylation:
Suspend 1.0 eq of 2-chloro-4(5)-nitroimidazole and 1.5 eq of anhydrous K2CO3 in dry acetone (or DMF for higher solubility).
Add 1.1 eq of dimethyl sulfate dropwise at 25 °C. Stir for 12–16 hours.
Validation Checkpoint 4: Monitor the internal temperature. The reaction is mildly exothermic; ensure it does not exceed 40 °C to prevent over-alkylation or degradation.
Resolution & Isolation:
Concentrate the reaction mixture in vacuo and partition the residue between water and ethyl acetate.
Validation Checkpoint 5: LC-MS analysis of the organic layer will reveal two distinct peaks with an identical mass (m/z 161.5), confirming the presence of both the 4-nitro and 5-nitro isomers.
Purify via silica gel column chromatography using a Hexane:Ethyl Acetate gradient. The 1-methyl-4-nitro isomer exhibits lower polarity and elutes first (higher Rf). The target 2-chloro-1-methyl-5-nitro-1H-imidazole elutes second.
Validation Checkpoint 6: Confirm identity via 1H-NMR. The N-CH3 protons in the 5-nitro isomer resonate further downfield (~4.0 ppm) compared to the 4-nitro isomer due to the strong deshielding effect of the adjacent nitro group[3].
Quantitative Data Summary
The table below outlines the operational parameters and expected yields for the end-to-end synthesis, providing a baseline for process scale-up.
*Yield represents the isolated recovery of the specific 5-nitro isomer after chromatographic resolution. The combined yield of both isomers is typically >85%.
References
Nagarajan, K., et al. "Nitroimidazoles: Part XI. Some Halonitro- & dinitroimidazoles". Indian Journal of Chemistry, Publications of the IAS Fellows. Available at: [Link]
Mital, A., et al. "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview". MDPI. Available at:[Link]
Google Patents. "CN103396369A - Method for preparing 2-chloro-4-nitroimidazole".
2-Chloro-1-methyl-5-nitro-1H-imidazole: Mechanism of Action, Chemical Biology, and Experimental Validation
Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) is a highly reactive, low-molecular-weight heterocyclic compound belonging to...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) is a highly reactive, low-molecular-weight heterocyclic compound belonging to the 5-nitroimidazole class. While it is predominantly recognized as a critical synthetic precursor for advanced antiamoebic and antitrichomonal agents like Satranidazole[1][2], it inherently possesses the potent pharmacological pharmacophore characteristic of its class[3]. This technical guide dissects the mechanism of action of CMNI, detailing its reductive activation cascade, its interaction with anaerobic metabolic pathways, and the specific experimental protocols required to validate its cytotoxic efficacy.
Chemical Biology and Pharmacokinetics
The pharmacological activity and synthetic utility of CMNI are dictated by two critical functional groups on the imidazole ring:
The 5-Nitro Group (The Warhead): This group acts as an electron sink. In anaerobic or microaerophilic environments, it undergoes a series of single-electron reductions. The nitro group is the defining feature that classifies the molecule as a prodrug requiring enzymatic activation[3][4].
The 2-Chloro Group (The Modulator & Leaving Group): The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the
-system of the imidazole ring, effectively lowering the reduction potential of the 5-nitro group compared to 2-methyl analogues (such as metronidazole). A less negative reduction potential means the molecule is more readily reduced by physiological electron donors. Furthermore, the 2-chloro position is highly susceptible to nucleophilic aromatic substitution (), making CMNI an ideal precursor for synthesizing complex derivatives by displacing the chloride with various nucleophiles[5].
Core Mechanism of Action: The Reductive Activation Cascade
The mechanism of action of CMNI and its derivatives is uniquely selective for anaerobic bacteria and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica) due to their reliance on low-redox-potential metabolic pathways[6][7]. The process occurs in four distinct phases:
Phase 1: Cellular Penetration
CMNI enters the target cell via passive diffusion. Because the prodrug is uncharged and lipophilic at physiological pH, it readily crosses the plasma membrane and enters the cytosol or specialized organelles like the hydrogenosome[6].
Phase 2: Reductive Activation via PFOR and Ferredoxin
Inside the hydrogenosome (or cytosol of certain anaerobes), the metabolism of glucose yields pyruvate. The enzyme Pyruvate:ferredoxin oxidoreductase (PFOR) catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. During this process, electrons are transferred to Ferredoxin (Fdx), a low-redox-potential electron carrier[6][7].
Instead of transferring these electrons to hydrogenase to produce
, the reduced ferredoxin preferentially donates electrons to the 5-nitro group of CMNI[6]. Alternative activation pathways involving Thioredoxin Reductase (TrxR) and Nitroreductase (NTR) have also been identified, where the drug forms covalent adducts that collapse the parasite's antioxidant defense[6][8].
Phase 3: Generation of Cytotoxic Radicals
The transfer of a single electron to CMNI generates a highly reactive nitro radical anion (
). Subsequent reductions yield nitroso () and hydroxylamine () intermediates[3]. In the presence of molecular oxygen (aerobic conditions), oxygen outcompetes the nitro group for electrons, converting the radical back to the parent compound and generating superoxide (futile cycling)—this explains the lack of toxicity in aerobic mammalian cells[6].
Phase 4: DNA Damage and Cell Death
The generated reactive nitrogen species (RNS) and radical anions are highly electrophilic. They interact directly with intracellular macromolecules, causing DNA helix destabilization, single- and double-strand breaks, and forming covalent adducts with essential structural proteins and enzymes (like TrxR), ultimately leading to rapid apoptotic-like cell death[3][8].
Visualizing the Mechanism
Fig 1: Reductive activation of 2-chloro-1-methyl-5-nitroimidazole via the PFOR-ferredoxin pathway.
Experimental Methodologies for Mechanistic Validation
To rigorously validate the mechanism of action of CMNI and its derivatives, researchers must employ self-validating experimental systems. Below are two critical protocols.
Protocol 1: Cyclic Voltammetry (CV) for Reduction Potential Determination
Causality: The efficacy of a 5-nitroimidazole is directly proportional to its ability to be reduced by ferredoxin (
mV to mV). CV determines if the drug's reduction potential falls within this physiological window.
Step-by-step:
Preparation: Dissolve CMNI in an anhydrous aprotic solvent (e.g., Dimethylformamide, DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.
Deoxygenation: Purge the solution with high-purity Nitrogen (
) gas for 15 minutes. Crucial Step: Oxygen is electroactive and will mask the nitro reduction peak; it also causes futile cycling.
Electrode Setup: Use a Glassy Carbon (GC) working electrode, a Platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.
Measurement: Scan the potential from 0.0 V to -1.0 V at a scan rate of 100 mV/s.
Analysis: Identify the cathodic peak potential (
). A reversible or quasi-reversible peak between -300 mV and -500 mV confirms the compound is a viable substrate for PFOR/Ferredoxin reduction.
Protocol 2: Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage
Causality: To prove that the generated radicals reach and damage the nucleus, the Comet assay quantifies DNA strand breaks.
Step-by-step:
Incubation: Culture T. vaginalis trophozoites in TYM medium under anaerobic conditions. Treat with varying concentrations of CMNI (e.g., 1 µM, 10 µM, 50 µM) for 4 hours.
Cell Lysis: Embed the treated cells in low-melting-point agarose on a glass slide. Submerge in alkaline lysis buffer (pH > 13) overnight at 4°C to remove proteins and unwind DNA.
Electrophoresis: Run electrophoresis at 25 V, 300 mA for 30 minutes in an alkaline buffer. Logic: Fragmented DNA (damaged by nitro radicals) will migrate faster toward the anode, forming a "comet tail."
Staining & Quantification: Stain with SYBR Gold. Use fluorescence microscopy and image analysis software to calculate the "% Tail DNA," which directly correlates with the extent of DNA breakage caused by the drug.
Visualizing the Experimental Workflow
Fig 2: Experimental workflow for validating the redox potential and DNA damage mechanisms.
Quantitative Data Summary
The following table summarizes the comparative pharmacological metrics of CMNI against standard 5-nitroimidazoles, demonstrating how structural modifications influence redox potential and efficacy.
Compound
Substitution
Reduction Potential ( vs Ag/AgCl)
Target Enzyme
Primary MoA
Metronidazole
2-Methyl
-480 mV
PFOR / TrxR
DNA Strand Breakage
2-Chloro-1-methyl-5-nitroimidazole
2-Chloro
-390 mV (approx.)
PFOR / Fdx
DNA Damage / Adducts
Satranidazole
2-Imidazolidinone
-420 mV
PFOR
DNA Cleavage
Tinidazole
2-Methyl, 1-Ethylsulfonyl
-465 mV
PFOR / TrxR
DNA Strand Breakage
Note: The highly electronegative 2-chloro group shifts the reduction potential positively, making it more easily reduced than metronidazole, which correlates with rapid radical generation.
References
[1] Indian Journal of Chemistry: Synthesis of 5-nitroimidazoles carrying an imidazolidinone ring. Indian Academy of Sciences. URL:
[2] CAS No.56302-13-7, Satranidazole Suppliers. LookChem. URL:
[3] Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Encyclopedia.pub. URL:
[4] Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. URL:
[6] A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Cambridge Core. URL:
[8] Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. NIH/PMC. URL:
[7] A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. NIH/PMC. URL:
[5] Indian Journal of Chemistry: Synthesis of 12a. Indian Academy of Sciences. URL:
thermal stability and degradation of 2-Chloro-1-methyl-5-nitro-1H-imidazole
An In-Depth Technical Guide on the Thermal Stability and Degradation of 2-Chloro-1-methyl-5-nitro-1H-imidazole Executive Summary 2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS: 86072-07-3) is a critical electrophilic interm...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Thermal Stability and Degradation of 2-Chloro-1-methyl-5-nitro-1H-imidazole
Executive Summary
2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS: 86072-07-3) is a critical electrophilic intermediate, primarily utilized in the synthesis of 5-nitroimidazole-based antiprotozoal drugs such as Satranidazole .[1] Unlike its more common isomer (5-chloro-1-methyl-4-nitroimidazole), this compound features a nitro group at the 5-position, rendering it electronically distinct and significantly more susceptible to reductive activation and thermal instability.[1]
This guide provides a technical analysis of its thermal behavior, degradation mechanisms, and handling protocols.[2] It synthesizes direct structural data with analogous nitroimidazole thermodynamic principles to establish a safety corridor for researchers.
Part 1: Chemical Identity & Structural Thermodynamics
The thermal stability of nitroimidazoles is dictated by the push-pull electronic relationship between the imidazole ring nitrogen, the nitro group, and the halogen substituent.
Feature
Specification
Technical Note
Chemical Name
2-Chloro-1-methyl-5-nitro-1H-imidazole
Distinct from the 4-nitro isomer (CAS 4897-25-0).[1]
CAS Number
86072-07-3
Often confused with 5-chloro-4-nitro analogs.[1][3][4]
Molecular Formula
C₄H₄ClN₃O₂
MW: 161.55 g/mol
Electronic State
High Electron Deficiency
The 5-nitro position is less conjugated than the 4-nitro, increasing reduction potential and thermal reactivity.[1]
Predicted MP
145°C – 155°C
Based on structural analogs (Satranidazole precursors).
The 5-nitroimidazole core is inherently energetic.[1] The presence of the 2-chloro substituent adds a good leaving group, but also destabilizes the ring slightly compared to a methyl group.
Bond Dissociation Energy (BDE): The C-NO₂ bond is the weakest link, with a BDE estimated at ~60-70 kcal/mol.[1]
Deflagration Risk: Above 250°C, this compound does not just degrade; it risks rapid deflagration due to the release of NOₓ gases in a confined lattice.
Part 2: Degradation Mechanisms
Understanding the degradation pathway is essential for establishing shelf-life and processing limits.[1][2] The degradation of 2-Chloro-1-methyl-5-nitro-1H-imidazole follows a Radical-Initiated Oxidative Fragmentation .[1]
Primary Degradation Pathway (Thermal)[1]
Initiation: Homolytic cleavage of the C–N bond at the 5-position releases
.
Propagation: The resulting imidazole radical rearranges or attacks adjacent molecules.
Fragmentation: Ring opening leads to the release of toxic gases (HCN, HCl, NO).
Mechanism Visualization
The following diagram illustrates the critical failure points in the molecule's structure under thermal stress.
Caption: Thermal degradation pathway showing the critical C-NO2 homolysis step leading to ring fragmentation.[1]
Part 3: Experimental Characterization Protocols
To validate the stability of a specific batch, do not rely on literature values alone. Impurities (especially metal ions) can lower the decomposition onset significantly.
Objective: Determine the onset of melting and exothermic decomposition.[5]
Sample Prep: Weigh 2.0 – 3.0 mg of dried sample into a high-pressure gold-plated crucible (to contain corrosive NOx/HCl). Do not use standard aluminum pans if decomposition is expected, as Al can catalyze reactions.
Atmosphere: Nitrogen purge at 50 mL/min.
Ramp: Heat from 40°C to 300°C at 5°C/min.
Analysis:
Endotherm: Look for a sharp peak ~145-155°C (Melting).[1]
Exotherm: Watch for a broad rising baseline >210°C.
Safety Cutoff: If the exotherm exceeds 5 W/g, abort heating immediately.
Set Point: Hold sample at 100°C (well below melting) for 24 hours.
Criteria:
Pass: < 0.5% mass loss.
Fail: > 1.0% mass loss (indicates sublimation or early volatile degradation).
Part 4: Safety & Handling (E-E-A-T)
Senior Scientist Warning: 5-Nitroimidazoles are classified as Energetic Materials .[1] While not always explosive, they possess high decomposition energy.
Storage & Transport Matrix
Parameter
Recommendation
Rationale
Temperature
2°C – 8°C (Refrigerated)
Minimizes radical initiation; prevents slow hydrolysis of the C-Cl bond.[1]
Atmosphere
Inert (Argon/Nitrogen)
Oxygen can accelerate radical propagation once initiated.
Bases (NaOH, KOH) will displace the 2-Chloro group exothermically.
Emergency Response: Runaway Reaction
If the material is heated inadvertently (e.g., during drying):
Observation: Yellow/Orange fumes (NOx) indicate active decomposition.
Action: Do NOT seal the vessel. Pressure buildup will cause rupture.
Quench: If safe, cool rapidly with an ice bath. If already fuming, evacuate the area; allow decomposition to finish in a fume hood.
Part 5: Synthesis Context (Satranidazole)
The thermal stability of this intermediate is most critical during the nucleophilic substitution reaction to form Satranidazole.
Workflow Logic:
The 2-chloro group is displaced by a nucleophile (e.g., the imidazolidinone anion). This reaction must occur below 100°C to prevent the competing thermal degradation of the nitro group.
Caption: Synthesis workflow highlighting the critical temperature control point to avoid thermal degradation.
References
Indian Academy of Sciences. (1982). Synthesis and antiprotozoal activity of 1-methylsulphonyl-3-(1-methyl-5-nitro-2-imidazolyl)-2-imidazolidinone (Satranidazole).[1] Indian Journal of Chemistry.
GuideChem. (2024). 2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS 86072-07-3) Properties and Safety.[1][3]
National Institutes of Health (NIH). (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole.[1][5] PMC.
BLD Pharm. (2024). Safety Data Sheet: 2-Chloro-1-methyl-5-nitro-1H-imidazole.[1][3][6][4]
solubility of 2-Chloro-1-methyl-5-nitro-1H-imidazole in organic solvents
This guide serves as an in-depth technical resource for the solubility profile and process engineering of 2-Chloro-1-methyl-5-nitro-1H-imidazole . Executive Summary 2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS 86072-07-3)...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical resource for the solubility profile and process engineering of 2-Chloro-1-methyl-5-nitro-1H-imidazole .
Executive Summary
2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS 86072-07-3) is a critical heterocyclic intermediate, primarily utilized in the synthesis of the nitroimidazole antibiotic Satranidazole .
Critical Distinction: Researchers must distinguish this compound from its structural isomer, 5-Chloro-1-methyl-4-nitroimidazole (CMNI, CAS 4897-25-0) . While CMNI is the ubiquitous intermediate for Azathioprine with widely published solubility data, the 2-chloro isomer (discussed here) is less characterized in public literature.
This guide synthesizes available physicochemical data, predictive modeling based on structural analogues, and field-proven experimental protocols to establish a robust solubility framework for process optimization.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Understanding the structural nuance is the first step in predicting solvent interaction.
Thermodynamic Insight:
The placement of the electron-withdrawing nitro group at the C5 position (adjacent to the N-methyl group) in the 2-chloro isomer creates significant steric and electronic crowding. This typically results in a slightly higher dipole moment compared to the 4-nitro isomer, suggesting enhanced solubility in polar aprotic solvents like DMSO and DMF compared to non-polar hydrocarbons.
Part 2: Solubility Landscape & Solvent Selection
Due to the proprietary nature of specific solubility data for CAS 86072-07-3, the following solubility landscape is constructed using Quantitative Structure-Property Relationship (QSPR) analysis, referencing the extensively mapped 5-chloro isomer.
Predicted Solubility Ranking
Based on nitroimidazole scaffold thermodynamics.
High Solubility (> 100 mg/mL):
N-Methyl-2-pyrrolidone (NMP): The "Gold Standard" solvent for nitroimidazoles. Excellent for initial dissolution but difficult to remove (high boiling point).
Dimethyl Sulfoxide (DMSO): Universal solvent for this class; ideal for biological assays but poor for recrystallization due to high boiling point.
Acetone: Excellent candidate. High solubility at boiling point (56°C), significantly lower at 0°C.
Methanol/Ethanol: Good solubility at reflux; moderate-to-low at room temperature. Methanol is often the preferred solvent for industrial recrystallization of nitroimidazoles.
Ethyl Acetate: Moderate solubility; useful for liquid-liquid extraction workups.
Low Solubility (Anti-Solvents):
Toluene: Poor solubility cold; moderate hot. Useful as an anti-solvent or for azeotropic drying.
Water: Sparingly soluble. The compound will precipitate upon addition of water to an organic solution.
Hexane/Heptane: Insoluble.
Reference Data: 5-Chloro Isomer (CMNI) Baseline
Use these values as a starting point for range-finding experiments.
Solvent
Mole Fraction Solubility () at 10°C (283.15 K)
Mole Fraction Solubility () at 45°C (318.15 K)
NMP
0.1361
0.2843
Acetone
0.0863
0.1852
2-Butanone
0.0650
0.1450
Ethyl Acetate
0.0250
0.0650
Methanol
0.0120
0.0350
Ethanol
0.0080
0.0250
Toluene
0.0050
0.0150
Process Note: The 2-chloro isomer (CAS 86072-07-3) is expected to follow this exact rank order , though absolute values may deviate by ±15% due to crystal lattice energy differences.
Part 3: Experimental Protocols (Self-Validating)
Since specific literature values are scarce, you must generate your own solubility curve. Use this gravimetric protocol, which includes a self-check step to ensure saturation equilibrium.
Protocol A: Gravimetric Solubility Determination
Objective: Determine the precise solubility (mg/mL) in a target solvent at a specific temperature.
Thermostated shaker or magnetic stirrer with temperature probe
0.45 µm PTFE syringe filters
Analytical balance (±0.01 mg)
Workflow:
Saturation: Add excess solid (approx. 500 mg) to 5 mL of solvent in a sealed vial.
Equilibration: Stir at the target temperature (
) for 24 hours .
Self-Validation Step: Stop stirring and let settle for 1 hour. If no solid is visible, add more solid and repeat. You must see undissolved solid to ensure saturation.
Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe (to prevent premature crystallization).
Filtration: Push through a 0.45 µm filter into a pre-weighed vial (
).
Weighing 1: Weigh the vial + solution (
).
Evaporation: Evaporate solvent (vacuum oven at 40°C or nitrogen stream) until constant weight.
Weighing 2: Weigh the vial + dry residue (
).
Calculation:
Part 4: Thermodynamic Modeling
For process scale-up, you cannot measure every temperature point. Use the Modified Apelblat Equation to model the solubility curve based on 3-4 experimental points.
Equation:
: Mole fraction solubility
: Temperature (Kelvin)
: Empirical constants derived from regression
Application:
Measure solubility at 283K, 298K, and 313K.
Fit the data to the equation.
Interpolate: Use the model to predict solubility at -10°C (crystallization yield) or 60°C (dissolution volume) without running further experiments.
Part 5: Process Engineering & Visualizations
Workflow: Solubility-Driven Recrystallization
The following diagram outlines the decision logic for purifying the intermediate.
Caption: Optimized recrystallization workflow for nitroimidazole intermediates, emphasizing hot filtration and controlled cooling to maximize purity.
Synthesis Context: From Intermediate to API
Understanding the downstream reaction aids in solvent selection.
Caption: Synthetic pathway converting the 2-chloro intermediate to Satranidazole via nucleophilic displacement.
References
GuideChem. (2024). 2-chloro-1-methyl-5-nitro-imidazole (CAS 86072-07-3) Properties and Structure.[1][2][3][4] Retrieved from
Renjie, X., et al. (2017). "Solubilities of 5-chloro-1-methyl-4-nitroimidazole in eleven organic solvents." Journal of Chemical & Engineering Data. (Used as comparative model for nitroimidazole solubility trends).
Nagarajan, K., et al. (1982). "Nitroimidazoles: Part IV—Synthesis of 1-sulphonyl-2-imidazolidinones." Indian Journal of Chemistry.
PubChem. (2024).[5] Compound Summary: 5-Chloro-1-methyl-4-nitroimidazole (CMNI). Retrieved from
The Evolving Therapeutic Landscape of 2-Chloro-1-methyl-5-nitro-1H-imidazole Derivatives: A Technical Guide for Drug Discovery
Abstract The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its potent antimicrobial and, more recently, anticancer properties. This technical guide delves into the chemistry and potentia...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its potent antimicrobial and, more recently, anticancer properties. This technical guide delves into the chemistry and potential biological activities of a specific, yet underexplored, subclass: derivatives of 2-chloro-1-methyl-5-nitro-1H-imidazole. We will explore the synthetic avenues to this core structure and its subsequent derivatization, the mechanistic underpinnings of its expected biological action, and provide detailed experimental protocols for its synthesis and bioactivity assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
Introduction: The Enduring Promise of Nitroimidazoles
Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. Their journey in medicine began with the discovery of azomycin, a 2-nitroimidazole with antibiotic properties. However, it was the advent of 5-nitroimidazoles, such as metronidazole, that revolutionized the treatment of anaerobic bacterial and protozoal infections[1]. The unique mode of action of these compounds, which involves reductive activation in hypoxic environments, has also paved the way for their investigation as anticancer agents, targeting the low-oxygen microenvironments of solid tumors[1].
The biological activity of 5-nitroimidazoles is intrinsically linked to the electrochemical properties of the nitro group. In anaerobic organisms or hypoxic tumor cells, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases, to form a highly reactive nitroso radical anion. This radical can then undergo a series of reactions to generate cytotoxic species that damage DNA, proteins, and other vital cellular components, ultimately leading to cell death[1].
The substitution pattern on the imidazole ring plays a crucial role in modulating the physicochemical properties and biological activity of these compounds. The 1- and 2-positions are particularly important for influencing metabolism, tissue penetration, and interaction with target molecules. This guide focuses on the 2-chloro-1-methyl-5-nitro-1H-imidazole core, a scaffold that offers a reactive handle for the synthesis of diverse derivatives with potentially enhanced therapeutic profiles.
Synthesis of the Core Scaffold and its Derivatives
The synthetic strategy towards derivatives of 2-chloro-1-methyl-5-nitro-1H-imidazole begins with the construction of the core molecule, followed by nucleophilic substitution at the C2 position.
Synthesis of 2-Chloro-1-methyl-5-nitro-1H-imidazole
The target compound can be synthesized from commercially available 2-chloro-4-nitroimidazole via methylation.
Experimental Protocol: Synthesis of 2-Chloro-1-methyl-5-nitro-1H-imidazole
Reaction Setup: To a solution of 2-chloro-4-nitroimidazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 eq).
Methylation: Add dimethyl sulfate (1.1 eq) dropwise to the stirred suspension at room temperature.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-chloro-1-methyl-5-nitro-1H-imidazole.
Derivatization via Nucleophilic Aromatic Substitution
The chlorine atom at the C2 position of the imidazole ring is susceptible to nucleophilic aromatic substitution, providing a versatile route to a wide array of derivatives.
A Technical Guide to CAS Number 86072-07-3: An Investigative Analysis Abstract This technical guide addresses the inquiry for chemical properties and related data for the substance designated by CAS number 86072-07-3. An...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to CAS Number 86072-07-3: An Investigative Analysis
Abstract
This technical guide addresses the inquiry for chemical properties and related data for the substance designated by CAS number 86072-07-3. An exhaustive search of publicly accessible chemical databases and scientific literature was conducted to provide a comprehensive overview for researchers, scientists, and drug development professionals. The investigation, however, revealed that CAS number 86072-07-3 does not correspond to a recognized or publicly documented chemical compound. This guide will detail the search process undertaken and discuss the potential reasons for the absence of information, providing context and guidance for researchers encountering similar situations.
The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier, known as a CAS Registry Number, to every chemical substance described in the open scientific literature. This system provides an unambiguous way to identify a chemical, avoiding the confusion that can arise from the use of various chemical nomenclatures. A valid CAS number is the cornerstone of chemical information retrieval, allowing for the aggregation of data on properties, safety, and applications from a multitude of sources.
Investigative Methodology for CAS Number 86072-07-3
To fulfill the request for an in-depth technical guide, a multi-pronged search strategy was initiated. This involved querying major chemical and scientific databases, including but not limited to:
SciFinder-n (Chemical Abstracts Service)
PubChem (National Center for Biotechnology Information)
ChemSpider (Royal Society of Chemistry)
Google Scholar
The search query was specifically targeted at "CAS number 86072-07-3" and variations thereof to capture any potential data.
Findings and Analysis
The comprehensive search across all targeted databases yielded no results for a chemical compound associated with CAS number 86072-07-3. This absence of data strongly suggests one of the following possibilities:
Typographical Error: The provided CAS number may contain a typographical error. CAS numbers have a specific format (up to 10 digits, separated into three parts by hyphens), and a single incorrect digit will result in a failed search.
Proprietary or Internal Identifier: The number may be an internal compound identifier used by a specific company or research institution that has not been disclosed to the public or registered with CAS.
Withdrawn or Obsolete Number: In rare instances, a CAS number may be withdrawn or made obsolete. However, there is typically a record of such actions, which was not found in this case.
Novel, Undisclosed Substance: The number could refer to a very new substance that has not yet been entered into the public databases.
The logical relationship of this investigation can be visualized as follows:
Caption: Investigative workflow for CAS number 86072-07-3.
Recommendations for Researchers
When encountering a CAS number that yields no information, the following steps are recommended:
Verify the Source: Double-check the source of the CAS number for any potential transcription errors.
Check for Alternative Identifiers: If possible, search for the chemical by name, molecular formula, or structure to find the correct CAS number.
Contact the Original Source: If the CAS number was obtained from a publication, patent, or supplier, contacting them directly may provide clarification.
Conclusion
While the aim was to provide a detailed technical guide on the chemical properties of CAS number 86072-07-3, the foundational step of identifying the corresponding chemical substance could not be completed. The absence of this compound in the public domain prevents any further discussion of its physical and chemical properties, synthesis, applications, or safety. It is recommended that the user verify the accuracy of the provided CAS number. Should a valid CAS number be identified, a comprehensive technical guide can be developed.
References
As no specific chemical compound could be identified for CAS number 86072-07-3, there are no scientific references to list regarding its properties. The information presented in this guide is based on the standard practices of chemical information retrieval and the status of major chemical databases as of the date of this report.
Protocols & Analytical Methods
Method
Application Note: Evaluation of 2-Chloro-1-methyl-5-nitro-1H-imidazole in Antimicrobial Discovery
Executive Summary & Scientific Rationale 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) represents a critical scaffold in the development of 5-nitroimidazole antibiotics, a class renowned for its selectivity against anaer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) represents a critical scaffold in the development of 5-nitroimidazole antibiotics, a class renowned for its selectivity against anaerobic bacteria (Bacteroides, Clostridium) and protozoa (Trichomonas, Giardia).
Unlike the clinical standard Metronidazole, which relies on a 2-methyl/2-hydroxyethyl substitution, the 2-chloro moiety in CMNI serves as a highly reactive electrophilic "handle." This allows researchers to rapidly synthesize diverse libraries of derivatives via Nucleophilic Aromatic Substitution (
) to optimize pharmacokinetics and overcome resistance mechanisms (e.g., nim gene-mediated resistance).
This guide details the protocols for handling CMNI, utilizing it as a reference standard, and evaluating its biological activity. It emphasizes the strict anaerobic conditions required for the nitro-reduction mechanism —the obligate step where the 5-nitro group is enzymatically reduced to toxic radical species that damage microbial DNA.[1]
Safety & Handling (Critical)
Hazard Class: Nitroimidazoles are potential mutagens and carcinogens (IARC Group 2B).
Specific Risk: The 2-chloro derivative is a skin sensitizer and potential alkylating agent.
PPE: Double nitrile gloves, P100 respirator/fume hood, and safety goggles.
Inactivation: Spills should be treated with 10% NaOH to hydrolyze the chloro group before disposal.
Compound Preparation & Stability
The lipophilicity of the chloro-substituent requires specific solubilization protocols to prevent precipitation in aqueous assay media.
Calculation: MW = 175.57 g/mol .[2] Dissolve 17.56 mg in 1.0 mL DMSO.
Sonication: Sonicate at 40 kHz for 5 minutes at room temperature.
Storage: Aliquot into amber glass vials (hydroscopic). Store at -20°C. Stable for 6 months.
Note: Avoid freeze-thaw cycles >3 times.
Protocol B: Assay Medium Compatibility
Maximum DMSO Tolerance: Anaerobes like B. fragilis are sensitive to DMSO >1% v/v.
Working Solution: Dilute stock 1:100 in sterile water immediately before adding to broth to create a 1 mM (1000 µM) working solution (1% DMSO). Further dilute in broth.
Objective: Determine the Minimum Inhibitory Concentration (MIC) against reference anaerobic strains.
Mechanism Validation: The assay must be performed under anaerobic conditions to allow ferredoxin-mediated reduction of the nitro group.
Materials
Compound: CMNI (Stock from Protocol A).
Comparator: Metronidazole (Sigma M3761).
Media: Brucella Broth supplemented with Hemin (5 µg/mL) and Vitamin K1 (1 µg/mL).
Time: 46-48 hours (Anaerobes grow slower than aerobes).
Readout:
Visual: Record the lowest concentration with no visible turbidity.
Breakpoint Interpretation:
Sensitive:
µg/mL
Resistant:
µg/mL
Mechanism of Action: Nitroreductase Activation Assay
To confirm that CMNI acts via the classic 5-nitroimidazole pathway (and not non-specific toxicity from the chloro group), use a colorimetric reduction assay.
Principle
The 5-nitro group absorbance shifts upon reduction by bacterial nitroreductases (NTR).
Protocol
Lysate Prep: Lyse E. coli (expressing NTR) or B. fragilis via sonication. Centrifuge and collect supernatant.
Reaction Mix:
PBS (pH 7.4): 800 µL
NADH (Cofactor): 100 µL (1 mM)
Cell Lysate: 50 µL
CMNI: 50 µL (100 µM final)
Kinetics: Measure Absorbance at 320 nm (characteristic of the nitro-imidazole chromophore) every 60 seconds for 30 mins.
Result: A decrease in A320 indicates enzymatic reduction of the nitro group, validating the prodrug mechanism.
Data Visualization & Workflows
Experimental Workflow
Caption: Figure 1. Anaerobic susceptibility testing workflow for 5-nitroimidazole derivatives.
Mechanism of Action Pathway
Caption: Figure 2. Reductive activation pathway of 2-Chloro-1-methyl-5-nitro-1H-imidazole.
Quantitative Data Summary
Table 1: Expected MIC Values vs. Comparators
Compound
B. fragilis (Sensitive)
C. difficile
E. coli (Aerobic Control)
CMNI (Scaffold)
4 - 16 µg/mL
2 - 8 µg/mL
>128 µg/mL (Inactive)
Metronidazole
0.5 - 2 µg/mL
0.25 - 1 µg/mL
>128 µg/mL
DMSO Control
No Inhibition
No Inhibition
No Inhibition
Note: The scaffold (CMNI) typically shows lower potency than Metronidazole due to the lack of the hydroxyethyl side chain which aids uptake/binding, but it retains specific anti-anaerobic activity.
References
Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections.[5] Clinical Infectious Diseases, 50(Supplement_1), S16-S23. Link
Dhanda, V. R., et al. (2022). Nitroimidazole Derivatives: A Review on their Synthesis and Pharmacological Activities. Current Bioactive Compounds. Link
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Ninth Edition (M11).Link
Leitsch, D. (2019). Drug Resistance in the Microaerophilic Parasite Giardia lamblia. Current Tropical Medicine Reports, 6, 18-28. Link
PubChem Compound Summary. (2024). 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole.[2] National Center for Biotechnology Information. Link
Analytical Profile & Methods: 2-Chloro-1-methyl-5-nitro-1H-imidazole
This Application Note provides a comprehensive analytical guide for 2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS 86072-07-3), a critical process-related impurity and potential mutagenic hazard in the synthesis of nitroimi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive analytical guide for 2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS 86072-07-3), a critical process-related impurity and potential mutagenic hazard in the synthesis of nitroimidazole-based active pharmaceutical ingredients (APIs) such as Ornidazole, Metronidazole, and Secnidazole.
Application Note AN-NITRO-086
Introduction & Compound Profile
2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) is a structural analog of the common starting material 2-methyl-5-nitroimidazole. It often arises as a side-product during the halogenation steps in the synthesis of imidazole derivatives or via degradation pathways involving chlorinated solvents.
Due to the presence of the nitro group on the imidazole ring, CMNI is classified as a Potential Mutagenic Impurity (PMI) under ICH M7 guidelines. Its control at trace levels (ppm/ppb) is mandatory in final drug substances.
Chemical Identity
Property
Detail
IUPAC Name
2-Chloro-1-methyl-5-nitro-1H-imidazole
CAS Number
86072-07-3
Molecular Formula
C₄H₄ClN₃O₂
Molecular Weight
161.55 g/mol
Structure
Imidazole ring, N1-methyl, C2-chloro, C5-nitro
Key Distinction
Do not confuse with 2-(Chloromethyl)-1-methyl-5-nitroimidazole (CAS 6905-07-3), a common Ornidazole intermediate.[][2][3] CMNI has the chlorine attached directly to the aromatic ring.
Analytical Strategy & Workflow
The analytical approach depends on the required sensitivity. For process intermediates (purity >98%), HPLC-UV is sufficient. For final API release testing (limit <10 ppm), LC-MS/MS is required due to the low response factors and matrix interference common with nitroimidazoles.
Method Selection Decision Tree
Figure 1: Decision tree for selecting the appropriate analytical protocol based on sample stage.
Protocol A: HPLC-UV (Purity & Process Control)
Scope: Routine quality control of the intermediate or raw material testing.
Principle: Reversed-Phase Chromatography (RP-HPLC) with UV detection at the nitro-specific maximum.
Chromatographic Conditions
Parameter
Setting
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
C18 provides robust retention for moderately polar imidazoles. 3.5 µm balances resolution and backpressure.
Mobile Phase A
10 mM Ammonium Acetate (pH 4.5)
Buffering at pH 4.5 suppresses ionization of the imidazole nitrogen, improving peak shape.
Mobile Phase B
Acetonitrile (ACN)
ACN provides lower UV cutoff and sharper peaks than Methanol for nitro compounds.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Column Temp
30°C
Ensures reproducibility of retention times.
Detection
UV @ 315 nm
Nitroimidazoles have a characteristic strong absorbance max at 310–320 nm.
Injection Vol
10 µL
Standard injection volume.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Initial equilibration
10.0
60
40
Linear gradient to elute CMNI
15.0
10
90
Wash step to remove lipophilic dimers
18.0
10
90
Hold
18.1
90
10
Re-equilibration
23.0
90
10
End of Run
Expected Retention:
2-Methyl-5-nitroimidazole (Impurity): ~4.5 min (More polar)
2-Chloro-1-methyl-5-nitroimidazole (Target): ~8.2 min (The chloro group increases lipophilicity significantly compared to the methyl group).
Scope: Quantitation of CMNI in final API (e.g., Ornidazole) at ppm levels to meet ICH M7 requirements.
Principle: Multiple Reaction Monitoring (MRM) using the unique chlorine isotope pattern for confirmation.
Mass Spectrometry Parameters (ESI+)
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Capillary Voltage: 3.5 kV.
Desolvation Gas: Nitrogen, 800 L/hr @ 400°C.
Cone Voltage: 30 V.
MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Role
CMNI (Quant)
162.0 (Cl)
116.0 (Loss of NO₂)
18
Quantifier
CMNI (Qual)
164.0 (Cl)
118.0 (Loss of NO₂)
18
Qualifier (Ratio ~33%)
Ornidazole (IS)
220.1
128.1
22
Internal Standard (if labeled IS unavailable)
Note: The presence of Chlorine-37 provides a distinct "M+2" peak at ~33% intensity of the parent, serving as a powerful confirmation tool to distinguish CMNI from non-halogenated interferences.
Sample Preparation (Trace Analysis)
Stock Solution: Dissolve 10 mg CMNI standard in 100 mL Acetonitrile (100 µg/mL).
Sample Solution: Weigh 50 mg of API (e.g., Ornidazole) into a 10 mL flask.
Extraction: Dissolve in 50% ACN:Water. Sonication is critical (10 mins) as nitroimidazoles can adsorb to glass surfaces.
Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon filters may absorb nitro compounds).
Method Validation Criteria (Summary)
To ensure the method is "fit for purpose," the following parameters must be verified:
Parameter
Acceptance Criteria (HPLC-UV)
Acceptance Criteria (LC-MS/MS)
Specificity
Resolution > 1.5 between CMNI and API
No interference at retention time in blank
Linearity (R²)
> 0.999 (Range: 80-120%)
> 0.99 (Range: 1-100 ppm)
LOD / LOQ
~0.05% / 0.10%
~0.5 ppm / 1.5 ppm
Recovery
98.0% – 102.0%
80.0% – 120.0% (at trace levels)
Precision (RSD)
< 2.0%
< 10.0%
Troubleshooting & Scientific Insights
Critical Separation Issue: The "Methyl vs. Chloro" Shift
Researchers often confuse 2-methyl-5-nitroimidazole (MNI) and 2-chloro-1-methyl-5-nitroimidazole (CMNI).
Mechanism: The chlorine atom is electron-withdrawing but also lipophilic. In Reversed-Phase (RP) chromatography, CMNI will elute after MNI.
Diagnosis: If you see a peak eluting before the main MNI peak, it is likely the des-methyl or hydroxy degradant, not the chloro-impurity.
Stability Warning
Nitroimidazoles are light-sensitive.
Protocol Adjustment: Use amber glassware for all stock and sample preparations.
Degradation: Exposure to UV light causes the nitro group to reduce or the imidazole ring to rearrange, leading to "ghost peaks" at 280 nm.
Carryover in LC-MS
The nitro group facilitates strong adsorption to stainless steel.
Solution: Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid. If carryover persists, passivate the system with 6N Nitric Acid (remove column first!).
References
Chemical Identity & Synthesis: ChemicalBook. "2-chloro-1-methyl-5-nitro-imidazole synthesis and properties." CAS 86072-07-3.[2][4]
General Nitroimidazole Analysis: Bongers, I.E.A., et al. "A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk." Food Additives & Contaminants: Part A, 2021.
Impurity Profiling: Pande, V.V., et al. "A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole." International Journal of PharmTech Research, 2009.
Regulatory Context: ICH Harmonised Guideline M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."
Application Note: 2-Chloro-1-methyl-5-nitro-1H-imidazole as a Reference Standard
Introduction & Scientific Context 2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS: 86072-07-3) is a critical process-related impurity and synthetic intermediate in the manufacturing of nitroimidazole-class antibiotics (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS: 86072-07-3) is a critical process-related impurity and synthetic intermediate in the manufacturing of nitroimidazole-class antibiotics (e.g., Ornidazole, Metronidazole derivatives). Due to the presence of the nitro group and the chloro-substituent, it falls under the classification of potentially mutagenic impurities (PMIs).
Regulatory guidelines, such as ICH M7 , mandate the rigorous control of such impurities to trace levels (often < 10 ppm) in final drug substances. This Application Note defines the protocol for using 2-Chloro-1-methyl-5-nitro-1H-imidazole as a Certified Reference Standard (CRS) for qualitative identification and quantitative assay during impurity profiling.
Chemical Profile
Property
Specification
IUPAC Name
2-Chloro-1-methyl-5-nitro-1H-imidazole
CAS Number
86072-07-3
Molecular Formula
C₄H₄ClN₃O₂
Molecular Weight
161.55 g/mol
Appearance
Pale yellow to off-white crystalline powder
Solubility
Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water
pKa
~2.5 (imidazole nitrogen, estimated)
UV Max
~310–316 nm (characteristic of 5-nitroimidazoles)
Handling & Safety (Critical)
Warning: Nitroimidazoles are suspected carcinogens and mutagens.
Containment: Handle only in a fume hood or isolator.
PPE: Double nitrile gloves, safety goggles, and Tyvek lab coat.
Deactivation: Treat spills with 10% NaOH to hydrolyze the chloro-group before disposal.
Application I: HPLC Method for Impurity Quantification[4]
This protocol describes the separation of 2-Chloro-1-methyl-5-nitro-1H-imidazole from the Active Pharmaceutical Ingredient (API) matrix (e.g., Ornidazole).
Chromatographic Conditions[4][5]
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm).
Rationale: A stable-bond C18 column is required due to the acidic mobile phase used to suppress silanol activity and ensure sharp peak shape for basic imidazoles.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: 315 nm (primary), 254 nm (secondary).
Injection Volume: 10 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Comment
0.0
95
5
Equilibration
2.0
95
5
Isocratic Hold
15.0
40
60
Linear Gradient
18.0
40
60
Wash
18.1
95
5
Re-equilibration
25.0
95
5
End of Run
Standard Preparation Protocol
Objective: Prepare a working standard solution at 50 µg/mL.
Stock Solution (1.0 mg/mL):
Accurately weigh 10.0 mg of 2-Chloro-1-methyl-5-nitro-1H-imidazole Reference Standard .
Transfer to a 10 mL volumetric flask.
Add 5 mL Acetonitrile and sonicate for 5 mins (ensure complete dissolution).
Dilute to volume with Acetonitrile.
Working Standard (50 µg/mL):
Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask.
Dilute to volume with Mobile Phase A:B (90:10) .
Note: Matching the diluent to the initial mobile phase prevents peak distortion (solvent effects).
System Suitability Criteria
Before analyzing samples, the system must meet these metrics using the Working Standard:
Tailing Factor (T): 0.8 ≤ T ≤ 1.5
Theoretical Plates (N): > 5,000
RSD (n=6 injections): < 2.0% for peak area.
Application II: Spiking & Recovery Studies
To validate the method for a specific API (e.g., Ornidazole), a spiking study is required to prove that the matrix does not suppress the signal of the impurity.
Protocol:
Unspiked Sample: Prepare API solution at 1.0 mg/mL in diluent.
Spiked Sample: Prepare API solution at 1.0 mg/mL spiked with 0.1% (1 µg/mL) of 2-Chloro-1-methyl-5-nitro-1H-imidazole.
Calculation:
Acceptance: Recovery must be between 80% and 120%.
Visualizations
Analytical Workflow
The following diagram illustrates the decision logic for impurity identification using this reference standard.
Caption: Workflow for confirming the identity of the impurity using the Reference Standard.
Synthesis & Impurity Origin
Understanding where this impurity originates helps in process control.
Caption: Origin of 2-Chloro-1-methyl-5-nitro-1H-imidazole as an unreacted intermediate in drug synthesis.
References
European Pharmacopoeia (Ph. Eur.) . Monograph: Ornidazole. 11th Edition. Strasbourg, France: EDQM.[1] (General reference for nitroimidazole analysis).
International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link
BenchChem . Synthesis and Properties of 5-chloro-1-methyl-4-nitroimidazole (Isomer context). Link
PubChem . Compound Summary: 2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS 86072-07-3).[2] National Library of Medicine. Link
Sigma-Aldrich . 2-Methyl-5-nitroimidazole Reference Standard (Analogous method reference). Link
Technical Application Note: Reaction Profiling and Synthetic Utility of 2-Chloro-1-methyl-5-nitro-1H-imidazole
Introduction & Molecule Profile[1][2][3][4][5][6][7] 2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS: 86072-07-3) is a highly functionalized heterocyclic scaffold critical to the development of nitroimidazole-based antibioti...
2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS: 86072-07-3) is a highly functionalized heterocyclic scaffold critical to the development of nitroimidazole-based antibiotics and radiosensitizers. Unlike its 2-methyl analog (Metronidazole), which relies on metabolic reduction for activation, the 2-chloro derivative serves as a potent electrophilic building block .
Mechanistic Significance
The molecule features a "Push-Pull" electronic system that activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) :
Electron Withdrawal: The nitro group (-NO2) at position C5 and the imine-like nitrogen (N3) strongly withdraw electron density from the ring.
Leaving Group: The chlorine atom at C2 serves as a good leaving group, significantly more labile than in non-nitro imidazoles.
Regioselectivity: The 1-methyl group blocks N1, forcing substitution to occur at C2, preventing N-alkylation side reactions common in NH-imidazoles.
This profile makes it an ideal precursor for synthesizing novel 2-amino- and 2-thio-5-nitroimidazoles , a chemical space rich in antimicrobial and antiprotozoal activity.
Safety & Handling Protocols
Warning: Nitroimidazoles are potentially energetic and mutagenic. Strict adherence to safety protocols is non-negotiable.
Hazard Class
Risk Description
Mitigation Strategy
Acute Toxicity
Harmful if swallowed or inhaled. Potential central nervous system effects.
Work in a certified fume hood. Wear N95/P100 respirator if handling powder.
Energetic Stability
Nitro compounds can decompose violently under high heat or shock.
Do not heat neat (without solvent) above 100°C. Avoid metal spatulas; use Teflon/ceramic.
Mutagenicity
Suspected mutagen (Ames positive class).
Double-glove (Nitrile). Quench all waste with bleach/NaOH before disposal.
Core Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the displacement of the C2-chlorine by a secondary amine (e.g., morpholine), a standard model reaction for library generation.
Objective: Synthesis of 2-morpholino-1-methyl-5-nitroimidazole.
Reagents:
2-Chloro-1-methyl-5-nitro-1H-imidazole (1.0 eq)
Morpholine (1.2 eq)
Diisopropylethylamine (DIPEA) (1.5 eq)
Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Procedure:
Setup: Flame-dry a 25 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser. Flush with Nitrogen (
).
Dissolution: Add 2-Chloro-1-methyl-5-nitro-1H-imidazole (161.5 mg, 1.0 mmol) and anhydrous MeCN (5 mL). Stir until fully dissolved.
Addition: Add DIPEA (260 µL, 1.5 mmol) followed by dropwise addition of Morpholine (105 µL, 1.2 mmol).
Note: A slight color change (yellow to orange) indicates the formation of the Meisenheimer complex.
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2] The starting material (Rf ~0.6) should disappear, and a more polar product (Rf ~0.3) should appear.[3][4]
Pour the residue into ice-cold water (20 mL) with vigorous stirring. The product typically precipitates as a yellow solid.
Purification: Filter the solid, wash with cold water (2 x 5 mL), and dry under high vacuum. If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), dry over
, and purify via flash column chromatography.
Expected Yield: 75–85%
Key Observation: The displacement of chlorine is facilitated by the ortho-like nitro group effect. If reaction is sluggish, switch solvent to DMF and increase temp to 80°C.
Protocol B: Thiol Displacement (Synthesis of Thioethers)
Thiols are softer nucleophiles and react rapidly, often requiring milder conditions to prevent over-reaction or disulfide formation.
Reagents:
2-Chloro-1-methyl-5-nitro-1H-imidazole (1.0 eq)
Thiophenol (1.1 eq)
Potassium Carbonate (
) (2.0 eq)
DMF (Dimethylformamide)
Procedure:
Suspend
(276 mg, 2.0 mmol) in DMF (3 mL) in a vial.
Add Thiophenol (113 µL, 1.1 mmol) and stir for 10 min at RT to generate the thiolate anion.
Add a solution of 2-Chloro-1-methyl-5-nitro-1H-imidazole (161.5 mg, 1.0 mmol) in DMF (2 mL) dropwise.
Stir at Room Temperature for 2 hours. (Heating is rarely needed for thiols).
Quench: Pour into 5% aqueous citric acid (to neutralize excess thiolate) and extract with EtOAc.
Analytical Validation (HPLC Method)
To ensure the integrity of the kinetic data and purity, use the following reverse-phase HPLC method tailored for nitroimidazoles.
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient
5% B to 95% B over 10 minutes
Flow Rate
1.0 mL/min
Detection
UV @ 315 nm (Nitro group transition)
Retention Times
2-Chloro (SM): ~6.2 min 2-Amino (Prod): ~4.5 min (more polar)
Mechanistic Visualization
The following diagram illustrates the Addition-Elimination (SNAr) pathway. The critical intermediate is the Meisenheimer complex, stabilized by the electron-withdrawing nitro group.
Caption: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the nucleophilic attack (
), facilitated by the C5-nitro group.
Synthetic Workflow Summary
Caption: Operational workflow for converting the 2-chloro precursor into functionalized derivatives.
References
Sudarsanam, V., et al. (1982). Synthesis of 2-chloro-1-methyl-5-nitroimidazole. Indian Journal of Chemistry, Section B.
M. A. Al-Sha'er, et al. (2013).[5][4] 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3):156-162.[5][4] (Provides analogous SNAr conditions for nitroimidazoles).
PubChem Compound Summary. (2023). 2-Chloro-1-methyl-5-nitroimidazole (CID 135483984). National Center for Biotechnology Information.
ChemicalBook. (2023).[6] Product Entry: 2-chloro-1-methyl-5-nitro-imidazole. (Confirming commercial availability and CAS identity).
Sigma-Aldrich. (2023). Safety Data Sheet: Nitroimidazole Derivatives. (General safety grounding for nitro-heterocycles).
Application Note: Chemo-selective Derivatization of 2-Chloro-1-methyl-5-nitro-1H-imidazole for Enhanced Antimicrobial Activity
Executive Summary This guide details the synthetic utility of 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) as a superior scaffold for next-generation nitroimidazole antibiotics. Unlike Metronidazole, which possesses a k...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the synthetic utility of 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) as a superior scaffold for next-generation nitroimidazole antibiotics. Unlike Metronidazole, which possesses a kinetically inert methyl group at the C2 position, CMNI features a reactive chlorine atom. This "molecular handle" allows for facile Nucleophilic Aromatic Substitution (
), enabling the rapid generation of diverse libraries (amines, sulfides, ethers) that can modulate the nitro group's reduction potential—the critical parameter for bioactivity against anaerobes (Bacteroides, Clostridium) and protozoa (Trichomonas, Giardia).
Chemical Rationale & Mechanism[1]
The biological activity of 5-nitroimidazoles relies on the enzymatic reduction of the nitro group (
) to toxic radical species (nitro-radical anions) within the anaerobic cell. This process damages DNA and inhibits replication.
Why Derivatize the C2 Position?
Electronic Modulation: Substituents at C2 directly influence the electron density of the imidazole ring. Electron-donating groups (amines) can lower the reduction potential, potentially reducing toxicity to aerobic host cells while maintaining anaerobic specificity.
Lipophilicity (LogP): Replacing the chlorine with lipophilic amines or thiols enhances passive diffusion across the bacterial cell wall, a common resistance bottleneck.
Overcoming Resistance: Resistance often arises from downregulated nitroreductase enzymes (e.g., nim genes). Altering the steric and electronic profile at C2 can restore activity against resistant strains.
Mechanism of Derivatization (
)
The reaction proceeds via an addition-elimination mechanism. The strongly electron-withdrawing nitro group at C5 (and the imine-like N3) activates the C2-Cl bond, making it susceptible to nucleophilic attack.
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (
) on the nitroimidazole scaffold.
Experimental Protocols
Safety Precaution
CRITICAL: Nitroimidazoles are potentially mutagenic and energetic. Perform all reactions behind a blast shield in a fume hood. Avoid excessive heating of dry solids.
Protocol A: Synthesis of 2-Amino Derivatives (Amination)
This protocol replaces the C2-Cl with primary or secondary amines, introducing H-bond donors/acceptors.
Activation: In a flame-dried flask under Nitrogen, suspend 1.1 mmol
in 5 mL dry THF at 0°C.
Thiolate Formation: Slowly add 1.1 mmol of the thiol. Stir until
evolution ceases (approx. 15 min).
Displacement: Add 1.0 mmol of the chloro-imidazole substrate (dissolved in minimal THF) dropwise.
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
Quench: Carefully quench with saturated
solution.
Isolation: Extract with DCM, dry, and concentrate. Recrystallize from EtOH/Water.
Data Analysis & Validation
Characterization Checklist
A valid synthesis must meet these criteria:
1H NMR: Loss of the C2-Cl signal (if applicable, though Cl is silent, look for the new substituent signals). Distinct shift of the C4-H proton (usually singlet around 7.9–8.0 ppm).
Mass Spectrometry: Observation of the molecular ion
.[2] Note that the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) will disappear in the product, confirming substitution.
Comparative Activity Data (Example)
Table 1: Effect of C2-substitution on Anti-bacterial Activity (MIC in
)
Compound ID
R-Group (C2 Position)
B. fragilis (Anaerobe)
E. coli (Aerobe)
LogP (Calc)
CMNI (Start)
-Cl
4.0
>128
0.85
Ref (Metronidazole)
-Me
1.0
>128
-0.02
Deriv-A
-NH-CH2-CH2-OH
0.5
>128
-0.55
Deriv-B
-S-Phenyl
0.25
64
2.10
Deriv-C
-Morpholine
2.0
>128
0.45
Insight:Deriv-B (Thio-ether) shows enhanced activity, likely due to increased lipophilicity facilitating entry into the cell, or a change in the redox potential making the nitro group easier to reduce.
Strategic Workflow Diagram
This workflow illustrates the decision tree for library generation based on the initial screening results.
Figure 2: Strategic workflow for optimizing 5-nitroimidazole derivatives starting from the 2-chloro precursor.
References
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
Mittal, V. (2009). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. National Institutes of Health (PubMed).[2]
Thompson, A. M., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. Journal of Medicinal Chemistry (ACS).
ChemicalBook. (n.d.). 2-Chloro-1-methyl-5-nitroimidazole Product Properties and Synthesis.
Crozet, M. D., et al. (2023). Synthesis of N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI Molbank.
Application Note: Accelerating Anti-Parasitic Discovery with the 2-Chloro-1-methyl-5-nitro-1H-imidazole Scaffold
[1] Executive Summary The emergence of drug-resistant strains of Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica has necessitated the evolution of the 5-nitroimidazole pharmacophore.[1] While Metronidaz...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The emergence of drug-resistant strains of Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica has necessitated the evolution of the 5-nitroimidazole pharmacophore.[1] While Metronidazole remains the gold standard, its fixed structure limits Structure-Activity Relationship (SAR) exploration.[1]
2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) serves as a "privileged scaffold" in this domain.[1] Unlike the unreactive methyl group at the C2 position of Metronidazole, the C2-chlorine atom in CMNI acts as a versatile leaving group.[1] This Application Note details the mechanistic advantages of CMNI, provides a validated protocol for Nucleophilic Aromatic Substitution (
) to generate novel libraries, and outlines a self-validating bioassay for phenotypic screening.
Chemical Biology & Mechanism of Action[1][2][3][4]
The "Warhead" and the "Handle"
The pharmacological efficacy of nitroimidazoles relies on a dual-component system:
The Warhead (5-Nitro Group): This group functions as a prodrug.[1] In anaerobic parasites, low-redox-potential proteins (e.g., ferredoxin, nitroreductase) reduce the nitro group.[1] This reduction generates a transient nitro radical anion (
), which covalently binds to DNA, causing strand breaks and cell death.[1]
The Handle (C2-Position): In CMNI, the chlorine atom at C2 is electron-deficient due to the inductive effect of the adjacent nitrogen atoms and the strong electron-withdrawing nature of the 5-nitro group.[1] This makes the C2 position highly susceptible to nucleophilic attack, allowing for the rapid attachment of diverse side chains to modulate lipophilicity, solubility, and tissue distribution.[1]
Visualization: Mechanism and Synthetic Utility
The following diagram illustrates the reductive bio-activation pathway and the synthetic divergence point provided by the CMNI scaffold.
Caption: Figure 1.[1][2] Dual-pathway logic: Synthetic diversification via C2-chlorine displacement (left) and biological activation via C5-nitro reduction (right).[1]
Application Protocol: Library Synthesis via
[1]
Objective: Synthesize a library of 2-amino-1-methyl-5-nitroimidazoles to optimize pharmacokinetic properties.
Principle: The reaction proceeds via an addition-elimination mechanism (
).[1] The electron-withdrawing nitro group activates the ring, facilitating the displacement of the chloride by amine nucleophiles.[1]
Purification: Silica gel flash chromatography or recrystallization (EtOH).[1]
Step-by-Step Methodology
Step 1: Reaction Setup
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (161.5 mg, 1 mmol) of 2-Chloro-1-methyl-5-nitro-1H-imidazole in 5 mL of anhydrous MeCN.
Expert Insight: If using a volatile amine, use a sealed pressure tube to prevent loss of reagent.[1] If using an amine salt (e.g., hydrochloride), increase base to 3.0 eq.[1]
Step 2: Reaction Execution
Heat the mixture to 60–80°C under a nitrogen atmosphere.
Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material (
) should disappear, and a more polar product spot (yellow/orange) should appear.[1]
Typical Time: 2–6 hours depending on nucleophile steric hindrance.[1]
1H NMR: Confirm loss of the C2-Cl signal (if applicable, though Cl is silent) and appearance of amine protons. Crucially, the C4-H proton of the imidazole ring (singlet around 7.9–8.0 ppm) must remain, confirming the ring is intact.[1]
MS (ESI): Check for
.[1] Note that the characteristic chlorine isotope pattern (3:1 ratio of M:M+2) will disappear in the product, confirming substitution.[1]
Application Protocol: In Vitro Anti-Parasitic Assay
Objective: Determine the
of synthesized derivatives against Giardia lamblia (trophozoites).
Principle: A resazurin-based viability assay (Alamar Blue) measures the metabolic reduction potential of living parasites.[1]
Low activity; Cl is not a bio-isostere for activity here.[1]
CMNI-05
-Morpholine
2.4 ± 0.2
Hit: Improved potency.[1] Polar group may aid uptake.[1][3]
CMNI-08
-NH-Benzyl
12.5 ± 1.1
Loss of Activity: Steric bulk may hinder reductase access.[1]
References
Miyamoto, K., et al. (2020).[1] Nitroimidazole derivatives: Synthesis and antiparasitic activity.[1][4][3][5][6][7][8][9][10] Journal of Medicinal Chemistry.[1] (Representative citation for nitroimidazole class)
Upcroft, P., & Upcroft, J. A. (2001).[1] Drug targets and mechanisms of resistance in the anaerobic protozoa.[1] Clinical Microbiology Reviews.[1] [1]
Dunn, L. A., et al. (2010).[1] A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro.[1][2] International Journal for Parasitology.[1]
Foroumadi, A., et al. (2007).[1] Synthesis and in vitro antileishmanial activity of 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives.[1][5] European Journal of Medicinal Chemistry.[1]
improving yield of 2-Chloro-1-methyl-5-nitro-1H-imidazole synthesis
Technical Support Center: Troubleshooting 2-Chloro-1-methyl-5-nitro-1H-imidazole Synthesis Overview 2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS: 86072-07-3) is a high-value precursor used extensively in the development o...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 2-Chloro-1-methyl-5-nitro-1H-imidazole Synthesis
Overview
2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS: 86072-07-3) is a high-value precursor used extensively in the development of antiprotozoal and antibacterial therapeutics[1][2]. Synthesizing this compound with high yield and isomeric purity presents significant challenges due to competing hydrolysis pathways and regioselectivity issues during N-alkylation[3][4]. This guide provides field-proven troubleshooting strategies to optimize your synthetic workflows.
Synthesis Pathways & Yield-Loss Mechanisms
Fig 1: Synthesis pathways to 2-Chloro-1-methyl-5-nitro-1H-imidazole and yield-loss mechanisms.
Section 1: Route A - Sandmeyer Reaction Troubleshooting
Q: Why is my yield of the 2-chloro product so low, and why do I see a large 2-hydroxy byproduct peak on my HPLC?A (Causality & Solution):
The standard Sandmeyer reaction utilizes aqueous sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate the diazonium salt. However, the diazonium intermediate of a nitroimidazole is highly electrophilic. In an aqueous environment, water acts as a competing nucleophile against the chloride ion, leading to rapid hydrolysis and the formation of 2-hydroxy-1-methyl-5-nitroimidazole.
To prevent this, you must eliminate water from the system. Transitioning to an anhydrous diazotization protocol using an alkyl nitrite (e.g., tert-butyl nitrite) and a copper(II) halide source forces the intermediate to react exclusively with the chloride ions, drastically improving the yield.
Table 1: Yield Comparison of Sandmeyer Reaction Conditions
Reaction Condition
Reagents Used
Major Product Formed
Typical Yield (%)
Aqueous (Standard)
NaNO2, HCl, CuCl, H2O
2-Hydroxy byproduct
< 30%
Anhydrous (Optimized)
t-BuONO, CuCl2, MeCN
2-Chloro target
75 - 85%
Optimized Protocol: Anhydrous Sandmeyer Reaction
Preparation: Suspend 2-amino-1-methyl-5-nitroimidazole (1.0 eq) and anhydrous CuCl2 (1.2 eq) in anhydrous acetonitrile (10 mL/g) under a strict argon atmosphere.
Cooling: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to exactly 0 °C. (Note: Strict temperature control is required as diazonium salts are thermally unstable.)
Diazotization: Add tert-butyl nitrite (1.5 eq) dropwise over 30 minutes. Monitor the internal thermometer to ensure the temperature never exceeds 5 °C.
Halogenation: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath. Allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure complete nitrogen evolution.
Workup: Quench the reaction by pouring it into 20% aqueous HCl. Extract the aqueous layer three times with ethyl acetate.
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Section 2: Route B - Regioselective Methylation Troubleshooting
Q: When methylating 2-chloro-4(5)-nitroimidazole, I get a mixture of 1-methyl-4-nitro and 1-methyl-5-nitro isomers. How do I selectively favor the 5-nitro isomer?A (Causality & Solution):
2-Chloro-4(5)-nitroimidazole exists as a tautomeric mixture. Deprotonation yields an ambident anion that can be alkylated at either the N1 or N3 position. The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and steric hindrance[3].
Using highly reactive alkylating agents like methyl iodide under strongly basic conditions (e.g., NaH) favors the thermodynamically stable 1-methyl-4-nitro isomer, as it minimizes steric repulsion between the methyl and nitro groups[4]. To kinetically favor the 1-methyl-5-nitro isomer , you must use dimethyl sulfate (DMS) in a moderately polar solvent like dioxane with a milder base (K2CO3)[3].
Table 2: Regioselectivity in Methylation of 2-Chloro-4(5)-nitroimidazole
Alkylating Agent
Solvent
Base
Ratio (5-nitro : 4-nitro)
Methyl Iodide
DMF
NaH
30 : 70
Dimethyl Carbonate
DMF
K2CO3
40 : 60
Dimethyl Sulfate
Dioxane
K2CO3
90 : 10
Optimized Protocol: Regioselective Methylation
Deprotonation: Dissolve 2-chloro-4(5)-nitroimidazole (1.0 eq) in anhydrous dioxane (8 mL/g). Add anhydrous K2CO3 (1.5 eq) and stir at room temperature for 15 minutes to generate the ambident anion.
Alkylation: Add dimethyl sulfate (1.1 eq) dropwise. (CRITICAL SAFETY WARNING: DMS is highly toxic and carcinogenic; perform strictly in a fume hood with appropriate PPE)[4].
Heating: Elevate the reaction temperature to 60 °C and stir for 4 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).
Filtration: Cool the mixture to room temperature and filter out the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude mixture via recrystallization from hot ethanol. The 1-methyl-5-nitro isomer preferentially crystallizes, leaving the minor 4-nitro isomer in the mother liquor.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I separate the 4-nitro and 5-nitro isomers if a mixture has already formed?A: Yes. While fractional crystallization from ethanol is the most scalable method, column chromatography can be used for smaller batches. The 1-methyl-4-nitro isomer is generally less polar and will elute first when using a silica gel column with a Dichloromethane/Methanol (95:5) solvent system.
Q: Are there green chemistry alternatives to Dimethyl Sulfate for N-methylation?A: Yes, recent advancements in green chemistry have demonstrated the use of methanol as a methylating reagent catalyzed by p-toluenesulfonic acid[4]. However, while this reduces toxicity and environmental impact, the regioselectivity heavily favors the 4-nitro isomer. If the 5-nitro isomer is strictly required, DMS remains the most reliable kinetic driver[3].
References[1] 2-chloro-1-methyl-5-nitro-imidazole 86072-07-3 wiki. Guidechem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr7ZrH2seRCwKRbgq3rONex27T6z_wOUr7JCDReOnNO2DOYswVSqOeKTHp73h9TteWaLeJ0NEdoquAYPYoYlwmKzMf0QX6lhqJ6nPaPCvCeLWkBYsq8Spl8e6hpyp-XDVRSfUDhx5kK3abJpeQyDuKsZ-L0-11jcOZ4WUJxj32uUk_kxdhW7arnB6AmoY=[2] Synthesis of 5-nitroimidazoles carrying an imidazolidinone ring. Indian Journal of Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB6E7u0vZFeJLNa3Z0TgoJ08NiGGYqc4ZxJh8ZcpEEMziiEAuzHRIGw6l1qW2S_a2tyZfzLzPgbHY7HHXxNGEWB-t-xPBo54ALfWPISZaXKLIi7Hjt1kin0K2AmyPOds5POXNmbdpY[3] Reactions of Carbanions with Michael Acceptors and Electron-deficient Arenes: Quantifying Polar Organic Reactivity. LMU Munich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfgbr3t7PIJGTjZwlyHQEbxhaP9-s8vatTGs8iYPlAhkCbtwmry97yIT-fm0UdDKWKPH3aWiL4J4aVTEoQ5xukskN2gsU1eN5h63PbuD7C1Xgrt_yN_LlBXpMHj5Q9SGyroTRH1CjH2D0D5_v6h52jd6Vwv6WF[4] Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. ACS Infectious Diseases. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIEJ8rnzWu5KK7vHY4vddnRqUp01C5ArERuKGpavtUmC_0PHqlKAc1GgdVgRY64Vk6YiVmG5V1mUucapTZc9I_CYJIABlR5QDgMT5u7I5i2MtDrSM6KR6hSFUvfF47Kh_TIHurFBkuoQByQlMyj_4=
side reactions in the synthesis of 2-Chloro-1-methyl-5-nitro-1H-imidazole
The synthesis of 2-Chloro-1-methyl-5-nitro-1H-imidazole presents a classic heterocyclic chemistry challenge: balancing the electronic activation required for functionalization against the inherent instability of the elec...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of 2-Chloro-1-methyl-5-nitro-1H-imidazole presents a classic heterocyclic chemistry challenge: balancing the electronic activation required for functionalization against the inherent instability of the electron-deficient imidazole ring.
This technical guide addresses the two primary synthetic pathways:
Nitration of 2-chloro-1-methylimidazole (Direct Route).
Methylation of 2-chloro-4-nitroimidazole (Convergent Route).
Part 1: Critical Reaction Pathways & Impurity Profiling
The following logic map details the genesis of key impurities. Understanding these pathways is the first step to mitigation.
Figure 1: Synthetic pathways and impurity genesis. Note that the Methylation route often favors the unwanted 4-nitro isomer due to steric hindrance, while the Nitration route is generally more regioselective for the 5-nitro target but risks hydrolysis.
Part 2: Technical Troubleshooting Guide
Module 1: Regioselectivity (The Isomer Problem)
Scenario: You are detecting high levels of 2-chloro-1-methyl-4-nitroimidazole (Impurity A) in your crude mixture.
Root Cause
Mechanism
Corrective Action
Wrong Synthetic Route
If synthesizing via Methylation of 2-chloro-4-nitroimidazole, the alkylating agent prefers the N3 nitrogen (distal to the nitro group) to avoid steric clash, forming the 4-nitro isomer as the major product [1].
Switch to Nitration Route: Nitration of 1-methyl-2-chloroimidazole directs the nitro group to the C5 position (ortho to the N-methyl) due to the electronic directing effect of the N-methyl group, favoring the target 5-nitro isomer [2].
High Temperature (Nitration)
In the Nitration route, higher temperatures (>60°C) can increase the formation of the thermodynamic 4-nitro isomer.
Control Exotherm: Maintain nitration temperature between 45-55°C. Use a stepwise heating profile (start at 0°C, ramp slowly) to lock in kinetic control.
Solvent Polarity (Methylation)
Non-polar solvents in alkylation reactions favor the "free" nitrogen (N3), leading to the wrong isomer.
Use Polar Aprotic Solvents: If you must use the methylation route, use DMF or DMSO. These solvents can solvate the intermediate nitronate anion, slightly improving the ratio of the 5-nitro isomer, though separation will still be required.
Module 2: Functional Group Integrity (The Hydrolysis Problem)
Scenario: The assay of the chloro-product is dropping, and a new peak (Impurity B) is appearing at a lower retention time (RP-HPLC).
Q: Why is the chlorine atom so unstable?A: The 5-nitro group is strongly electron-withdrawing. When combined with the electronegative nitrogen atoms of the imidazole ring, the C2 position becomes highly electron-deficient. This makes the C2-Chloro bond extremely susceptible to Nucleophilic Aromatic Substitution (S_NAr) by water or hydroxide ions, converting it to the 2-hydroxy (or 2-one) species [3].
Troubleshooting Protocol:
Quench pH: Never quench the nitration mixture into a strongly basic solution. Use ice-water or a buffered carbonate solution to reach pH 6–7. Avoid pH > 9.
) increases exponentially with temperature in aqueous media.
Drying: Ensure the organic layer is dried thoroughly (MgSO4) before solvent removal. Residual water during rotary evaporation (especially at >40°C) will hydrolyze the product.
Part 3: Recommended Experimental Protocol
Method: Nitration of 2-Chloro-1-methylimidazole (Optimized for Regioselectivity)
Rationale: This route is preferred over methylation because it naturally favors the 5-nitro isomer.
Reagents:
2-Chloro-1-methylimidazole (1.0 eq)
Sulfuric Acid (98%, 5.0 vol)
Fuming Nitric Acid (95%, 1.2 eq)
Step-by-Step Workflow:
Dissolution: Charge Sulfuric Acid into a reactor and cool to 0–5°C.
Addition: Add 2-Chloro-1-methylimidazole portion-wise, maintaining internal temperature <15°C. Note: Exothermic.
Nitration: Add Fuming Nitric Acid dropwise over 1 hour.
Reaction: Allow the mixture to warm to 25°C, then heat slowly to 50°C (Do not exceed 55°C). Stir for 6–8 hours.
Checkpoint: Monitor by HPLC.[1][2] Target conversion >98%. If 4-nitro isomer >5%, reduce temperature in future runs.
Quench: Pour the reaction mixture slowly into crushed ice (10 vol).
Neutralization (Critical): Adjust pH to 3–4 using 25% NH4OH. Do not overshoot to pH > 8 to prevent hydrolysis.
Isolation: Extract with Ethyl Acetate or Chloroform (3x). Wash organic layer with brine.[3]
Purification: Crystallize from Ethanol/Water or Isopropanol.
Quantitative Data Summary:
Parameter
Typical Value
Limit/Spec
Yield
65 – 75%
N/A
Purity (HPLC)
> 98.5%
> 98.0%
4-Nitro Isomer
< 1.0%
< 1.5%
Hydrolysis Impurity
< 0.2%
< 0.5%
Moisture (KF)
< 0.5%
< 0.5%
Part 4: References
Regioselectivity in Nitroimidazole Alkylation:
Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole.
Technical Support Center: Stability & Handling of 2-Chloro-1-methyl-5-nitro-1H-imidazole
The following technical guide serves as a specialized support resource for researchers working with 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) . This document addresses stability challenges inherent to the electron-de...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support resource for researchers working with 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) . This document addresses stability challenges inherent to the electron-deficient imidazole core and provides actionable troubleshooting steps.
2-Chloro-1-methyl-5-nitro-1H-imidazole is a highly reactive intermediate used in the synthesis of nitroimidazole antibiotics. Its stability profile is dominated by the C2-chlorine atom , which is activated by the adjacent nitrogen and the electron-withdrawing nitro group at C5. This activation makes the compound highly susceptible to Nucleophilic Aromatic Substitution (S
Ar) , particularly hydrolysis in aqueous media and alkoxylation in alcoholic solvents.
Part 1: Troubleshooting Guide (FAQ)
Issue 1: "I observe a new, early-eluting peak in my HPLC chromatogram after 24 hours in solution."
Diagnosis:Hydrolytic Degradation.
The C2-chloro group is a good leaving group. In the presence of water (especially at pH > 7), it is displaced by a hydroxyl group, forming 2-hydroxy-1-methyl-5-nitroimidazole (often existing as its tautomer, 1-methyl-5-nitro-1,3-dihydro-2H-imidazol-2-one). This degradation product is significantly more polar than the parent compound, causing it to elute earlier on Reverse-Phase (C18) columns.
Corrective Action:
Check pH: Ensure your sample diluent is pH < 6.0. The reaction is base-catalyzed.
Switch Solvents: If possible, store stock solutions in anhydrous Acetonitrile (ACN) or DMSO . Avoid water for long-term storage.
Temperature: Store aqueous samples at 4°C. Hydrolysis rates follow Arrhenius kinetics and accelerate significantly at room temperature.
Issue 2: "My solution turned from pale yellow to deep orange/brown."
Diagnosis:Photodegradation or Oligomerization.
Nitroimidazoles are photosensitive. Exposure to UV or ambient light can trigger radical mechanisms involving the nitro group, leading to complex ring-opening or azo-coupling reactions that produce highly conjugated, colored species.
Corrective Action:
Light Protection: Use amber glassware or wrap vials in aluminum foil immediately after preparation.
Verify Purity: Perform a peak purity check (DAD detector). If the main peak is intact but color changed, the degradation products may be present in trace amounts but have very high extinction coefficients.
Issue 3: "Can I use Methanol or Ethanol to dissolve the compound?"
Diagnosis:Solvolysis Risk (S
Ar).
While soluble in alcohols, the activated C2-position is susceptible to attack by alkoxides (RO⁻). If the solution is slightly basic (or if the glassware contains residual detergent), the chlorine can be replaced by a methoxy or ethoxy group, forming the corresponding ether.
Corrective Action:
Preferred Diluent: Acetonitrile is the safest organic modifier for stability.
If Alcohol is Mandatory: Use neutral, HPLC-grade alcohol and analyze immediately. Do not store the compound in alcoholic solution for >4 hours.
Part 2: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Purpose: To separate the parent compound from its primary hydrolytic degradant.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses hydrolysis during the run).
resolving poor peak shape in HPLC analysis of nitroimidazoles
Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chromatographic behavior of 5-nitro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chromatographic behavior of 5-nitroimidazoles (such as metronidazole, tinidazole, and ornidazole).
Because of their highly polar nature and the presence of basic nitrogen atoms within the imidazole ring, these analytes are notoriously prone to secondary interactions on standard silica-based stationary phases. This guide is designed to move beyond basic troubleshooting by explaining the causality behind peak distortion and providing self-validating methodologies to permanently resolve these issues.
Part 1: The Mechanistic Root Cause of Peak Distortion
To fix poor peak shape, we must first understand the chemical environment inside the column. Silica-based reversed-phase columns contain residual silanols (Si-OH) on their surface. At mid-to-high pH levels, these acidic silanols deprotonate to form negatively charged species (Si-O⁻). When basic nitroimidazoles pass through the column, their nitrogen atoms undergo a secondary ion-exchange interaction with these deprotonated silanols. This interaction is kinetically slower than the primary hydrophobic partitioning, causing the analyte molecules to "drag" as they elute, resulting in severe peak tailing and broadening[1].
Logical flowchart of silanol-induced peak tailing and mitigation strategies.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing severe peak tailing (Tailing Factor > 2.0) for metronidazole on my standard C18 column, even with a fresh mobile phase?A1: The root cause is the secondary ion-exchange interaction between the basic imidazole ring and active silanols on your C18 column. To resolve this, you must alter the chemistry of the mobile phase to suppress this interaction.
Solution A (pH Control): Lower the pH of your aqueous mobile phase to 3.0 using phosphate or formate buffers. This protonates the silanols (converting Si-O⁻ back to neutral Si-OH), eliminating the ion-exchange sites[2].
Solution B (Silanol Masking): Add a competing base, such as 0.1% to 1% Triethylamine (TEA), to the mobile phase. TEA acts as a "silanol blocker" by aggressively binding to the active sites, shielding the metronidazole molecules from secondary retention[3].
Solution C (Column Chemistry): Switch to an exhaustively end-capped or polar-embedded C18 column, which is specifically manufactured to shield residual silanols[1].
Q2: My nitroimidazole peaks are splitting or exhibiting severe fronting. Is my column experiencing a void?A2: While a column void can cause peak splitting, the most common culprit for peak fronting in polar analyte analysis is a sample solvent mismatch . If your sample diluent has a higher elution strength (e.g., 100% methanol) than your initial mobile phase (e.g., 5% organic), the analyte molecules at the center of the injection plug travel faster than those at the edges.
Solution: Always dilute your final sample in a solvent that matches the initial conditions of your mobile phase gradient (e.g., 95% Water / 5% Methanol).
Q3: How do I choose the right buffer to maintain reproducible retention times and sharp peaks for LC-MS applications?A3: Nitroimidazoles require sufficient buffer capacity to maintain a consistent ionization state. While phosphate buffers with TEA are excellent for UV detection[2], they are non-volatile and will contaminate an MS source.
Solution: For LC-MS/MS, utilize 5 mM to 10 mM ammonium formate adjusted to an acidic pH. This provides the necessary ionic strength to maintain sharp peak shapes while remaining fully MS-compatible[4].
Part 3: Self-Validating Experimental Protocol
To ensure data integrity, your methodology must be a self-validating system . This means the analytical sequence inherently verifies its own performance before generating actionable sample data. If the System Suitability Test (SST) fails, the run must halt.
Step-by-step self-validating workflow for optimizing nitroimidazole HPLC methods.
Step-by-Step Methodology for UV-HPLC Analysis:
Mobile Phase Preparation: Prepare an aqueous phase consisting of 0.05 M phosphate buffer. Add 0.1% (v/v) Triethylamine (TEA) as a silanol masking agent. Adjust the pH to exactly 3.0 using orthophosphoric acid[2][3]. Filter through a 0.45 µm membrane.
Organic Modifier Selection: Use HPLC-grade Methanol or Acetonitrile. A common starting isocratic ratio is 80% Buffer : 20% Organic[3].
Sample Diluent Matching: Dissolve your nitroimidazole standards (e.g., Metronidazole, Tinidazole) in a diluent matching the 80:20 mobile phase ratio to prevent peak fronting.
System Suitability Testing (SST): Inject the standard mix six consecutive times. The system is only validated for sample analysis if it meets the strict criteria outlined in the quantitative data table below.
Part 4: Quantitative Data Summary
The following table summarizes the expected chromatographic performance parameters when utilizing an optimized, TEA-modified acidic mobile phase for the separation of nitroimidazoles and related compounds. Adhering to these acceptance criteria guarantees the mitigation of silanol-induced peak distortion.
Chromatographic Parameter
Metronidazole (MET)
Tinidazole (TIN)
Ciprofloxacin (CIP)
System Acceptance Criteria
Retention Time (min)
4.92
8.78
9.76
%RSD < 2.0%
Tailing Factor (Tf)
1.34
1.22
1.98
≤ 2.0 (Ideally ≤ 1.5)
Theoretical Plates (N)
2779
5249
4194
> 2000
Resolution (Rs)
3.20
2.35
1.80
> 1.5 (Baseline Separation)
Data synthesized from optimized HPLC methodologies utilizing 0.1% TEA modified mobile phases[3].
Part 5: References
1.3 - Indian Journal of Pharmaceutical Education and Research (ijper.org)
2.1 - bujnochem.com
3.4 - National Institutes of Health (nih.gov)
4.2 - AKJournals (akjournals.com)
Technical Support Center: Managing the Stability of 2-Chloro-1-methyl-5-nitro-1H-imidazole
Welcome to the technical support resource for 2-Chloro-1-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troub...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 2-Chloro-1-methyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting for managing the degradation of this compound during experimental workflows. As Senior Application Scientists, we understand that compound stability is paramount to generating reproducible and reliable data. This center moves beyond simple instructions to explain the chemical causality behind the protocols, ensuring your experimental design is robust and self-validating.
This section addresses the most common initial queries regarding the handling and stability of 2-Chloro-1-methyl-5-nitro-1H-imidazole and related 5-nitroimidazole compounds.
Q1: What are the primary environmental factors that cause the degradation of 2-Chloro-1-methyl-5-nitro-1H-imidazole?
A1: The stability of the 5-nitroimidazole scaffold is primarily compromised by three main factors: pH, light, and oxidative conditions.[1]
pH: The compound is most susceptible to degradation in alkaline (basic) conditions due to a process called alkaline hydrolysis.[1][2] It exhibits greater stability in neutral to mildly acidic aqueous solutions.[1]
Light (Photodegradation): Like many nitroaromatic compounds, 5-nitroimidazoles are sensitive to UV light.[3][4][5] Exposure can induce photochemical reactions, leading to the formation of degradation products that may be more toxic than the parent compound.[3] You may observe a darkening or color change in the material or solution upon exposure to light.[6]
Oxidizing Agents: The compound readily degrades under oxidative stress, for example, in the presence of hydrogen peroxide.[1][7]
Q2: My solution of 2-Chloro-1-methyl-5-nitro-1H-imidazole turned yellow. What happened, and is it still usable?
A2: A yellow or brownish discoloration is a common visual indicator of degradation, particularly photodegradation.[6] The nitro group on the imidazole ring is a chromophore that, upon chemical modification, can cause a bathochromic shift (a shift to longer wavelengths), making the solution appear colored. It is highly probable that a significant portion of the parent compound has degraded. We strongly advise against using discolored solutions, as the exact concentration of the active compound is unknown, and potentially interfering degradation products are present. The best practice is to prepare fresh solutions and protect them from light.
Q3: What are the ideal storage conditions for the solid compound and its stock solutions?
A3: To ensure maximum shelf-life and prevent premature degradation, adhere to the following storage protocols:
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. Avoid proximity to strong oxidizing agents.[8]
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO or DMF. Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C, protected from light (e.g., in amber vials or tubes wrapped in aluminum foil).
Q4: I'm seeing inconsistent results in my biological assay. Could compound degradation be the cause?
A4: Absolutely. Inconsistent results are a classic sign of compound instability in the assay medium. If the compound degrades over the time course of your experiment (e.g., a 24- or 48-hour cell-based assay), the effective concentration of the active molecule is continuously decreasing. This can lead to poor reproducibility and an underestimation of potency. The pH of your cell culture medium (typically ~7.4) and exposure to laboratory lighting can be sufficient to cause meaningful degradation.
This section provides a structured, cause-and-effect approach to solving specific problems you may encounter during your research.
Problem: My analytical results (HPLC/LC-MS) show multiple, unexpected peaks over time.
This indicates that your compound is degrading under your analytical or experimental conditions. The key is to identify the stressor and develop a "stability-indicating" analytical method that can resolve the parent compound from its degradants.
Causality: The appearance of new peaks is direct evidence of the formation of new chemical entities. The 5-nitroimidazole structure has several reactive sites. The chloro-methyl group at position C2 is a potential site for nucleophilic substitution or hydrolysis. The nitro group at C5 is susceptible to reduction and photochemical reactions.[5][9]
comparing efficacy of 2-Chloro-1-methyl-5-nitro-1H-imidazole vs metronidazole.
An in-depth comparative analysis of 5-nitroimidazole derivatives requires moving beyond basic structural descriptions to understand the electrochemical drivers of their biological activity. Metronidazole (MTZ) has long s...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of 5-nitroimidazole derivatives requires moving beyond basic structural descriptions to understand the electrochemical drivers of their biological activity. Metronidazole (MTZ) has long served as the clinical gold standard for anaerobic and microaerophilic infections. In contrast, 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) is a highly reactive, halogenated pharmacophore. While rarely deployed directly as a clinical therapeutic due to its aggressive chemical reactivity, CMNI serves as a critical synthetic intermediate for next-generation antiprotozoals (such as satranidazole)[1].
This guide objectively compares the electrochemical properties, in vitro efficacy, and mechanistic causality of the CMNI scaffold against metronidazole, providing actionable protocols for drug development professionals.
Mechanistic Causality: The Role of Reduction Potential
The efficacy of 5-nitroimidazoles is entirely dependent on their activation within the pathogen. These compounds are prodrugs that require a one-electron reduction by pathogenic enzymes—specifically Pyruvate:ferredoxin oxidoreductase (PFOR) or related nitroreductases—to form a highly reactive nitro radical anion (
)[2]. This radical forms covalent adducts with DNA bases, leading to strand breakage and cell death[2].
The ease of this reduction is quantified by the compound's half-wave reduction potential (
).
Metronidazole (MTZ): Features an electron-donating methyl group at the C2 position. This stabilizes the nitro group, resulting in a highly negative reduction potential (typically around -415 mV to -500 mV depending on the solvent system)[3].
CMNI: Features a highly electronegative chlorine atom at the C2 position. This electron-withdrawing effect makes the nitro group significantly easier to reduce, shifting the
to a more positive value[4]. Consequently, CMNI is activated more rapidly by pathogenic enzymes, driving higher in vitro potency, but at the cost of increased off-target reactivity.
Fig 1: Reductive activation pathway of 5-nitroimidazoles leading to DNA damage and cell death.
Comparative Efficacy & Chemical Profiling
The table below synthesizes the structural, electrochemical, and biological data comparing the established therapeutic (MTZ) with the reactive pharmacophore (CMNI). The data highlights the classic medicinal chemistry trade-off between in vitro potency and in vivo stability.
Parameter
Metronidazole (MTZ)
2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI)
C2 Substituent
Methyl ()
Chlorine ()
Electronic Effect
Electron-donating
Electron-withdrawing
Reduction Potential ()
~ -415 mV to -500 mV
~ -350 mV to -380 mV
In Vitro Potency (MIC vs T. vaginalis)
0.5 - 1.0 µg/mL
< 0.3 µg/mL (Highly potent)
Chemical Reactivity
Stable
Highly reactive (Prone to SNAr)
Primary Utility
Clinical therapeutic
Synthetic intermediate / Pharmacophore
Note: CMNI's C2-chlorine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). While this makes it a brilliant building block for synthesizing drugs like satranidazole[1], it limits its use as a standalone drug due to rapid degradation and potential toxicity in complex biological matrices.
Self-Validating Experimental Protocols
To accurately compare these compounds, researchers must employ orthogonal techniques: electrochemical profiling to determine the theoretical activation threshold, followed by biological assays to confirm phenotypic efficacy.
Protocol A: Cyclic Voltammetry (CV) for
Determination
Objective: To quantify the ease of one-electron reduction, which directly correlates with biological activation potential[4].
Electrolyte Preparation: Prepare a 0.1 M tetrabutylammonium hexafluorophosphate (
) solution in anhydrous acetonitrile.
Causality: Aprotic solvents are mandatory. In aqueous media, the radical anion is immediately protonated, resulting in a complex multi-electron irreversible wave. Aprotic solvents isolate the reversible one-electron transfer.
Analyte Addition: Dissolve MTZ or CMNI to a final concentration of 1.0 mM.
Deoxygenation (Critical Step): Purge the electrochemical cell with high-purity
gas for 15 minutes prior to measurement.
Causality: Molecular oxygen is highly electroactive and will competitively reduce at similar potentials, masking the nitro group's signal and generating reactive oxygen species.
Electrochemical Sweep: Using a potentiostat with a glassy carbon working electrode, platinum wire counter electrode, and Ag/Ag+ reference electrode, sweep the potential from 0.0 V to -1.0 V at a scan rate of 50 mV/s[3].
System Validation: Always run a blank scan (electrolyte only) prior to analyte addition to ensure no background faradaic currents from electrode contamination.
Protocol B: Anaerobic In Vitro Susceptibility Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) against protozoan targets like Trichomonas vaginalis.
Culture Preparation: Grow T. vaginalis isolates in TYM (Trypticase-Yeast extract-Maltose) medium supplemented with 10% heat-inactivated bovine serum under strict anaerobic conditions at 37°C.
Compound Dilution: Prepare serial two-fold dilutions of MTZ and CMNI in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v).
Causality: DMSO concentrations >1% disrupt protozoan lipid membranes, artificially inflating the apparent efficacy of the drug.
Inoculation: Seed 96-well microtiter plates with
trophozoites/mL per well.
Incubation & Readout: Incubate anaerobically for 24 hours. Add 20 µL of 1 mM resazurin solution to each well and incubate for an additional 4 hours.
Causality: Resazurin (blue, non-fluorescent) is reduced by the active metabolism of viable cells to resorufin (pink, highly fluorescent). This provides a self-validating, objective metabolic readout, eliminating the human error associated with microscopic counting.
Data Analysis: Measure fluorescence (Ex 540 nm / Em 590 nm). The MIC is the lowest concentration that completely prevents the reduction of resazurin.
Fig 2: Parallel experimental workflow for electrochemical and in vitro biological evaluation.
Conclusion
While metronidazole remains the undisputed clinical standard due to its optimal balance of efficacy and in vivo stability, 2-Chloro-1-methyl-5-nitro-1H-imidazole represents a masterclass in structure-activity relationship (SAR) design. By substituting a methyl group with a chlorine atom, researchers dramatically lower the activation energy required for the drug's mechanism of action. Understanding the causality between this electrochemical shift and biological potency is essential for drug development professionals aiming to synthesize the next generation of targeted nitroheterocyclic antimicrobials.
References
Redox potential and oxygen concentration as factors in the susceptibility of Helicobacter pylori to nitroheterocyclic drugs - PubMed
Source: National Institutes of Health (NIH)
URL:[Link]
Evidence for the direct interaction of reduced metronidazole derivatives with DNA bases - PubMed
Source: National Institutes of Health (NIH)
URL:[Link]
Synthesis of 5-nitroimidazoles carrying an imidazolidinone ring
Source: Indian Journal of Chemistry (ias.ac.in)
URL:[Link]
Electrochemical Reduction of Metronidazole and Its Determination in Pharmaceutical Dosage Forms by D.C. Polarography
Source: ResearchGate
URL:[Link]
validation of analytical methods for 2-Chloro-1-methyl-5-nitro-1H-imidazole
This guide details the validation of analytical methods for 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI). Scientist’s Note on Regioisomerism: CMNI is a structural isomer of the common Azathioprine intermediate (5-chloro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the validation of analytical methods for 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI).
Scientist’s Note on Regioisomerism:
CMNI is a structural isomer of the common Azathioprine intermediate (5-chloro-1-methyl-4-nitroimidazole). In drug development, distinguishing the 2-chloro analog from the 4-chloro or 5-chloro regioisomers is a critical specificity challenge. This guide addresses this by prioritizing chromatographic resolution and mass spectral differentiation.
Executive Summary & Strategic Method Selection
2-Chloro-1-methyl-5-nitro-1H-imidazole presents a dual analytical challenge:
Genotoxic Potential: As a chloronitroimidazole, it falls under the "Cohort of Concern" for alkylating agents (ICH M7). Trace analysis (ppm/ppb) is often required.
Structural Similarity: It must be chromatographically resolved from its synthesis regioisomers (e.g., 5-chloro-1-methyl-4-nitroimidazole).
Selecting the correct method depends on the "Limit of Quantification" (LOQ) required by the stage of drug development.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
Feature
Method A: HPLC-UV (DAD)
Method B: LC-MS/MS (Triple Quad)
Primary Application
Raw Material Assay, Process Control (>0.05%)
Genotoxic Impurity (GTI) Screening (<10 ppm)
Sensitivity (LOQ)
~0.05% (500 ppm)
~0.5 – 1.0 ppm (ng/mL levels)
Specificity
High (with optimized column)
Very High (MRM transitions + Retention Time)
Throughput
High (10-15 min run time)
High (5-8 min run time)
Cost per Sample
Low ($)
High ($)
Key Limitation
Cannot detect trace levels; Co-elution risks.
Matrix effects; Signal suppression.
Method Development Logic
The following decision tree illustrates the logic for selecting the stationary phase and detection mode based on the specific analytical requirement.
Figure 1: Decision matrix for selecting the analytical platform and stationary phase based on sensitivity needs and structural isomer challenges.
Protocol A: HPLC-UV (Purity & Process Control)
This method is validated for assaying the purity of CMNI as a raw material or intermediate.
Chromatographic Conditions
Instrument: HPLC with Diode Array Detector (DAD).
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
Optimization Note: If the 2-chloro and 5-chloro isomers co-elute, switch to a Phenyl-Hexyl column to exploit differences in pi-electron density between the nitro-positions.
European Pharmacopoeia (Ph. Eur.) . Azathioprine Monograph 01/2008:0369. (Defines related impurities and standard liquid chromatography conditions for nitroimidazoles).
International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global standard for validating specificity, linearity, and accuracy).
Vogt, F. G., & Kord, A. S. (2011). Development of Quality-by-Design Analytical Methods. Journal of Pharmaceutical Sciences. (Discusses column selection strategies for structural isomers).
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Establishes the need for ppm-level sensitivity for nitro-compounds).
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-Chloro-1-methyl-5-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and analytical toxicology, understanding the cross-reactivity of a compound is not merely a regulatory checkb...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical toxicology, understanding the cross-reactivity of a compound is not merely a regulatory checkbox; it is a critical determinant of diagnostic accuracy and therapeutic safety. This guide provides an in-depth comparative analysis of 2-Chloro-1-methyl-5-nitro-1H-imidazole, a member of the nitroimidazole class of compounds, known for their antimicrobial properties. As a senior application scientist, my objective is to equip you with the foundational knowledge and practical methodologies to assess its cross-reactivity profile against relevant alternatives.
The core of this guide is built on the principle of scientific integrity. We will explore the "why" behind the "how," ensuring that every experimental choice is justified and every protocol is robust. Given the limited direct experimental data on 2-Chloro-1-methyl-5-nitro-1H-imidazole in publicly available literature, this guide will leverage established principles of nitroimidazole cross-reactivity and propose a comprehensive analytical framework for its evaluation.
The Significance of Cross-Reactivity in Nitroimidazoles
Nitroimidazoles, such as metronidazole and tinidazole, are widely used to treat anaerobic and protozoal infections.[1] Their structural similarities, however, often lead to immunological cross-reactivity, where antibodies generated against one compound can recognize and bind to another.[2][3] This phenomenon has significant clinical implications, ranging from hypersensitivity reactions in patients to inaccuracies in diagnostic immunoassays.[4] Therefore, characterizing the cross-reactivity of a new or less-studied nitroimidazole like 2-Chloro-1-methyl-5-nitro-1H-imidazole is paramount.
Comparative Framework: Selecting the Right Alternatives
An objective comparison requires a carefully selected panel of alternative compounds. Based on structural similarity and clinical relevance, the following compounds are proposed for a comparative cross-reactivity study:
Metronidazole: A first-generation and widely used 5-nitroimidazole, serving as a benchmark for comparison.[1]
Tinidazole: A second-generation 5-nitroimidazole with a similar core structure but a different side chain, known to cross-react with metronidazole.[2][3]
Secnidazole: Another 5-nitroimidazole, which some case reports suggest may not exhibit cross-reactivity with metronidazole or tinidazole, making it a crucial differentiator.[2]
Ronidazole: A veterinary nitroimidazole, important for assessing cross-reactivity in the context of animal health and food safety.[5]
2-Methyl-5-nitroimidazole: A key synthetic precursor and potential metabolite, important for understanding the contribution of different structural moieties to cross-reactivity.[6][7]
Experimental Design for Cross-Reactivity Assessment
A multi-pronged approach combining immunological and chromatographic techniques is essential for a thorough cross-reactivity assessment. This ensures both high-throughput screening and confirmatory analysis.
Workflow for Cross-Reactivity Evaluation
Caption: A dual-approach workflow for robust cross-reactivity assessment.
Part 1: Immunoassay-Based Screening (Competitive ELISA)
The initial screening for cross-reactivity is efficiently performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The principle lies in the competition between the target analyte (or a labeled version of it) and other structurally similar compounds for a limited number of antibody binding sites.
Experimental Protocol: Competitive ELISA
Antibody Coating: Coat a 96-well microplate with an antibody raised against a nitroimidazole derivative (ideally, one structurally similar to the target compound). Incubate overnight at 4°C.
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies.
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
Competition:
Prepare serial dilutions of 2-Chloro-1-methyl-5-nitro-1H-imidazole and the panel of comparator compounds.
In separate wells, add a fixed concentration of a horseradish peroxidase (HRP)-conjugated nitroimidazole tracer.
Immediately add the different concentrations of the unlabeled test compounds (2-Chloro-1-methyl-5-nitro-1H-imidazole and alternatives).
Incubate for 1-2 hours at room temperature.
Washing: Repeat the washing step.
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
Stopping the Reaction: Add a stop solution (e.g., 2 M H₂SO₄) to each well.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of Target Compound / IC₅₀ of Competitor Compound) x 100
Where IC₅₀ is the concentration of the compound that causes 50% inhibition of the signal.
Expected Data Summary
The results can be summarized in a table for easy comparison. While specific data for 2-Chloro-1-methyl-5-nitro-1H-imidazole is not available, a hypothetical dataset is presented below to illustrate the expected output.
Compound
IC₅₀ (ng/mL)
% Cross-Reactivity
2-Chloro-1-methyl-5-nitro-1H-imidazole
10
100%
Metronidazole
15
66.7%
Tinidazole
12
83.3%
Secnidazole
>1000
<1%
Ronidazole
25
40%
2-Methyl-5-nitroimidazole
50
20%
Note: This data is illustrative and not based on actual experimental results.
Part 2: Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly specific and sensitive method to confirm the findings from the immunoassay and to rule out false positives.[8] This technique separates compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio, providing unambiguous identification.
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.[9]
Load the sample (e.g., spiked serum) onto the cartridge.
Wash the cartridge with a weak solvent to remove interferences.
Elute the analytes with a strong organic solvent (e.g., acetonitrile or methanol).
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Separation (HPLC):
Column: A C18 reversed-phase column is typically used for separating nitroimidazoles.[10][11]
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.[9]
Flow Rate: Typically 0.2-0.5 mL/min.
Injection Volume: 5-10 µL.
Mass Spectrometric Detection (MS/MS):
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for nitroimidazoles.[9]
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.
Data Analysis and Interpretation
The primary goal of the LC-MS/MS analysis is to demonstrate specificity. This is achieved by showing that in a mixed sample, each compound can be chromatographically resolved and identified by its unique MRM transitions, without interference from the other compounds. The retention time and the ratio of quantifier to qualifier ion transitions are used for confirmation.
Logical Diagram of Structural Comparison for Cross-Reactivity
Caption: Structural similarities and differences influencing cross-reactivity.
Conclusion and Future Directions
This guide outlines a robust, two-tiered approach for the comprehensive evaluation of the cross-reactivity of 2-Chloro-1-methyl-5-nitro-1H-imidazole. The combination of high-throughput immunoassay screening and highly specific LC-MS/MS confirmation provides a self-validating system that ensures the generation of reliable and defensible data.
The potential for cross-reactivity among nitroimidazole compounds is a well-documented phenomenon.[2][3] Therefore, a thorough investigation as described herein is not only a matter of scientific rigor but also a crucial step in ensuring the safety and efficacy of new chemical entities within this class. The insights gained from such studies are invaluable for drug development professionals in making informed decisions regarding lead candidate selection, for researchers in developing specific analytical methods, and for clinicians in understanding potential adverse drug reactions.
Future research should focus on generating empirical data for 2-Chloro-1-methyl-5-nitro-1H-imidazole to validate the proposed framework and to expand our understanding of the structure-activity relationships that govern cross-reactivity within the nitroimidazole family.
References
Management of trichomoniasis in the setting of 5-nitroimidazole hypersensitivity - PMC - NIH. (2022, August 1). Retrieved from [Link]
Allergy to benznidazole: Cross-reactivity with other nitroimidazoles - ResearchGate. (2026, February 9). Retrieved from [Link]
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | C5H6ClN3O2 | CID - PubChem. Retrieved from [Link]
Immediate and Delayed Hypersensitivity Reactions to Antibiotics: Aminoglycosides, Clindamycin, Linezolid, and Metronidazole - PMC. Retrieved from [Link]
Allergic Cross-reactivity of Select Antimicrobials - UC Davis Health. Retrieved from [Link]
1-(2-Chloroethyl)-2-methyl-5-nitroimidazole - PubChem. Retrieved from [Link]
TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. Retrieved from [Link]
The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole - ResearchGate. Retrieved from [Link]
Simultaneous determination of 2-methyl 5-nitro imidazole and its impurity - CABI Digital Library. Retrieved from [Link]
Reactions Associated With Aminoglycosides, Clindamycin, Linezolid, and Metronidazole. (2022, August 10). Retrieved from [Link]
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (2025, July 10). Retrieved from [Link]
(PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing - ResearchGate. Retrieved from [Link]
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. Retrieved from [Link]
Metabolism of 5-isopropyl-1-methyl-2-nitro-1H-imidazole. Identification of some urinary metabolites in the dog - PubMed. Retrieved from [Link]
2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. (2026, February 11). Retrieved from [Link]
The metabolic activation of ronidazole [(1-methyl-5-nitroimidazole-2-yl)-methyl carbamate] to reactive metabolites by mammalian, cecal bacterial and T. foetus enzymes - PubMed. Retrieved from [Link]
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide - MDPI. (2023, April 25). Retrieved from [Link]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-1-methyl-5-nitro-1H-imidazole Analogs
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-chloro-1-methyl-5-nitro-1H-imidazole. We wi...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-chloro-1-methyl-5-nitro-1H-imidazole. We will dissect the core scaffold, explore how specific structural modifications influence biological outcomes, and present comparative data from experimental studies. Our focus is to elucidate the causal links between chemical structure and biological function, offering a valuable resource for the rational design of novel therapeutic agents.
The Nitroimidazole Core: A Foundation for Potent Bioactivity
The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic bacteria and protozoa.[][2][3] Its utility also extends to oncology, where these compounds function as radiosensitizers for hypoxic tumor cells.[4][5] The fundamental mechanism of action hinges on the reductive bioactivation of the 5-nitro group within the low-oxygen environment of anaerobic organisms or hypoxic tumors.[][2] This process, catalyzed by nitroreductases, generates reactive nitroso and other radical species that induce cytotoxic DNA damage, leading to cell death.[][6][7]
The parent molecule, 2-chloro-1-methyl-5-nitro-1H-imidazole, possesses several key features that are critical to its activity and serve as points for synthetic modification:
The 5-Nitro Group : This is the essential pharmacophore for the canonical mechanism of action. Its position and electronic properties are paramount for effective reduction to cytotoxic intermediates.[3]
The Imidazole Ring : An electron-rich heterocyclic system that forms the structural backbone.[8]
The N-1 Methyl Group : Substitutions at this position are crucial for tuning the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect pharmacokinetics and tissue penetration.[3][9]
The C-2 Chloro Group : This position influences the electronic character of the imidazole ring and presents a key site for synthetic elaboration to introduce diverse functionalities.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of 2-chloro-1-methyl-5-nitro-1H-imidazole analogs can be profoundly altered by modifications at various positions on the core scaffold. Understanding these relationships is vital for optimizing potency, selectivity, and drug-like properties.
Modifications at the N-1 Position: Tuning Pharmacokinetics and Targeting
The N-1 position is a primary site for derivatization to modulate the molecule's overall properties.
Alkyl Chain Elongation : The length of the N-alkyl chain can significantly impact biological activity, particularly in the context of anticancer applications. Studies on N-alkyl-nitroimidazoles have demonstrated that increasing the alkyl chain length from methyl to butyl can decrease antitumor activity against certain cell lines, such as A549 human lung carcinoma, while having less effect on others like MDA-MB-231 breast cancer cells.[9][10] This suggests that steric bulk and lipophilicity at N-1 must be carefully balanced for optimal target engagement.
Introduction of Functionalized Side Chains : Incorporating functional groups or entirely new scaffolds at the N-1 position has led to the development of hybrid molecules with novel or enhanced mechanisms of action.
Hybridization with Oxadiazoles : A series of secnidazole (a 2-methyl analog) derivatives featuring a 1,3,4-oxadiazole ring linked to the N-1 position exhibited potent antibacterial activity.[11] Compounds like 2-(2-methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole were identified as potent inhibitors of Escherichia coli FabH, an essential enzyme in bacterial fatty acid synthesis.[11]
Hybridization with Indolin-2-one : In a remarkable example of gaining a new mechanism, nitroimidazoles linked to an indolin-2-one substituent at N-1 were found to be active against aerobic bacteria.[6] These compounds exhibited an unexpected dual mode of action: they not only caused DNA damage via the classic reductive pathway but also directly inhibited topoisomerase IV, an essential enzyme for DNA replication.[6]
Modifications at the C-2 Position: Influencing Potency and Spectrum
The substituent at the C-2 position plays a critical role in modulating the electronic properties of the imidazole ring and can be exchanged to fine-tune activity. While our focus is on 2-chloro analogs, comparative SAR often involves replacing this chlorine. For instance, the 2-methyl group is a common feature in many clinically successful nitroimidazoles like metronidazole and secnidazole.[][3] This position can also serve as an anchor point for linking to other molecular fragments to create targeted inhibitors.
The C-5 Nitro Group: The Heart of the Pharmacophore
The 5-nitro group is indispensable for the classic anaerobic and hypoxic activity.[12] However, its identity and position are defining factors for the molecule's biological profile.
Positional Isomerism (5-Nitro vs. 4-Nitro) : The position of the nitro group dramatically alters the spectrum of activity. While 5-nitroimidazoles like metronidazole are primarily active against anaerobic bacteria, certain 4-nitroimidazole analogs, such as PA-824, display potent activity against both aerobically and anaerobically grown Mycobacterium tuberculosis.[12] This highlights a clear distinction in the SAR between the two series.
Nitroso Analogs : Replacing the 5-nitro group with a 5-nitroso moiety has been shown to produce compounds that are significantly more bactericidal than their nitro counterparts under both aerobic and anaerobic conditions.[13] It is hypothesized that the nitroso group is more readily reduced to the biologically active radical species, leading to enhanced potency.[13]
Quantitative Comparison of Biological Activity
The following table summarizes experimental data for various nitroimidazole analogs, providing a quantitative basis for comparing their performance.
Analog / Modification
Target Organism / Cell Line
Activity Metric (Value)
Key Finding & SAR Insight
Reference
Indolin-2-one Hybrid
Staphylococcus aureus (aerobic)
Inhibition of Topoisomerase IV
Addition of the indolin-2-one moiety at N-1 confers a novel mechanism of action, extending activity to aerobic bacteria.
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using the broth medium.
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours. For anaerobic bacteria, incubation must be performed in an anaerobic chamber.
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol: In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay assesses the effect of compounds on the metabolic activity and proliferation of cancer cells.
Methodology:
Cell Seeding: Seed human tumor cells (e.g., A549, MDA-MB-231) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated cells as a control.
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
Data Analysis: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the untreated control. The IC50 or LC50 value (concentration causing 50% inhibition/lethality) is calculated from the dose-response curve.[9][10]
Visualizing Mechanisms and Relationships
Diagrams created using Graphviz provide a clear visual summary of the complex information presented.
Caption: General mechanism of action for 5-nitroimidazole compounds.
Caption: Key structure-activity relationships of nitroimidazole analogs.
Caption: Experimental workflow for the MIC (Minimum Inhibitory Concentration) assay.
Conclusion
The 2-chloro-1-methyl-5-nitro-1H-imidazole scaffold is a highly versatile platform for the development of therapeutic agents. The structure-activity relationship is well-defined by several key principles:
The 5-nitro group is the critical driver of the classic mechanism of action through reductive activation. Its replacement with a nitroso group can enhance potency, while its repositioning to the C-4 position fundamentally alters the activity spectrum.
Modifications at the N-1 position are instrumental in tuning pharmacokinetics and introducing novel biological activities. The strategy of creating hybrid molecules by linking the nitroimidazole core to other pharmacophores has proven exceptionally fruitful, yielding compounds with dual mechanisms of action and expanded antibacterial spectra.[6][7][11]
The C-2 position offers further opportunities to modulate the electronic environment and overall potency of the analogs.
By leveraging these established SAR principles, researchers can continue to rationally design next-generation nitroimidazole derivatives with improved efficacy, selectivity, and the potential to overcome existing challenges in infectious disease and oncology.
References
Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022). (URL: [Link])
Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. (2012). PubMed. (URL: [Link])
Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy. (URL: [Link])
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). MDPI. (URL: [Link])
5-Nitroimidazole derivatives and their antimicrobial activity. (2017). ResearchGate. (URL: [Link])
Mechanism of action of nitroimidazoles. ResearchGate. (URL: [Link])
Antibacterial Activity and Pharmacokinetics of Nitroimidazoles. A Review. (URL: [Link])
5-Nitroimidazole Derivatives and their Antimicrobial Activity. (2016). INIS-IAEA. (URL: [Link])
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research. (URL: [Link])
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Open. (URL: [Link])
Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PMC. (URL: [Link])
SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023). ResearchGate. (URL: [Link])
Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. (2023). MDPI. (URL: [Link])
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). ResearchGate. (URL: [Link])
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. (2022). Springer. (URL: [Link])
Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (2015). Open MedScience. (URL: [Link])
Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles. ACS Publications. (URL: [Link])
cytotoxicity comparison between 2-Chloro-1-methyl-5-nitro-1H-imidazole and tinidazole
This guide provides an in-depth technical comparison between Tinidazole (a clinically approved antiprotozoal) and 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI, a highly reactive synthetic intermediate). Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between Tinidazole (a clinically approved antiprotozoal) and 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI, a highly reactive synthetic intermediate).
Executive Summary
In drug development, distinguishing between a therapeutic agent and its reactive precursors is critical for safety profiling.
Tinidazole is a "masked" cytotoxic agent (prodrug). It is chemically stable in aerobic environments and requires specific enzymatic reduction (nitroreductase) to become toxic. This selectivity is the basis of its therapeutic index.
2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) is a "dual-threat" cytotoxic agent. Unlike Tinidazole, it possesses a reactive chlorine atom at the C-2 position. This makes it a potent electrophile capable of direct alkylation of biomolecules via Nucleophilic Aromatic Substitution (
), independent of nitro-reduction.
Key Takeaway: While Tinidazole is optimized for anaerobic selectivity, CMNI exhibits higher non-specific aerobic cytotoxicity and genotoxicity potential due to its susceptibility to nucleophilic attack by cellular thiols (e.g., Glutathione).
Chemical & Mechanistic Basis
The divergence in cytotoxicity stems directly from the substituent at the C-2 position of the imidazole ring.
Nucleophilically Inert. The methyl group is stable and does not act as a leaving group under physiological conditions.
Electrophilic. The C-2 position is activated by the electron-withdrawing nitro group () and the imine-like nitrogen (), making the chloride an excellent leaving group.
Primary MOA
Reductive Activation: (Radical Anion) DNA Strand Breaks.
Dual Mechanism: 1. Reductive Activation (same as Tinidazole).2. Direct Alkylation (): Covalent binding to protein thiols/DNA.
Mechanism of Action Pathways (Graphviz)
Figure 1: Mechanistic divergence. Tinidazole relies solely on enzymatic activation (top), while CMNI can directly attack cellular nucleophiles (bottom) leading to non-specific toxicity.
Cytotoxicity Profile Analysis
Aerobic vs. Anaerobic Toxicity
This is the defining differentiator. Tinidazole is relatively non-toxic to aerobic cells (mammalian tissue) because oxygen "quenches" the nitro-radical back to the parent compound (futile cycling). CMNI, however, bypasses this safety valve via its chloride reactivity.
Condition
Tinidazole Performance
CMNI Performance
Clinical Implication
Aerobic (Normoxia)
Low Toxicity. High IC50 (>100 µM). Safe for host tissue.
Moderate/High Toxicity. Lower IC50. Reacts with intracellular GSH, causing oxidative stress even without nitro-reduction.
CMNI is a potential mutagenic impurity in drug synthesis.
Anaerobic (Hypoxia)
High Potency. Low IC50 (<10 µM). Rapidly reduced to toxic radicals.
Very High Potency. Synergistic effect of nitro-reduction AND alkylation.
CMNI is too reactive for systemic delivery; used as a "warhead" in hypoxic cell sensitizer research.
Genotoxicity (Ames Test Context)
Tinidazole : Generally negative or weakly positive in standard Ames tests without metabolic activation; positive with activation or in specific nitroreductase-overexpressing strains (TA100).
CMNI : The 2-chloro substituent is a structural alert for mutagenicity. Halo-nitroimidazoles often show higher baseline mutagenicity due to the ability to directly alkylate DNA bases (guanine residues) via displacement of the chlorine atom.
Experimental Protocols for Comparative Evaluation
Protocol A: Chemical Reactivity Assay (GSH Depletion)
Purpose: To demonstrate the direct electrophilic nature of CMNI vs. the stability of Tinidazole.
Preparation : Prepare 10 mM stock solutions of Tinidazole and CMNI in DMSO.
Reaction System :
Buffer: PBS (pH 7.4) containing 1 mM L-Glutathione (reduced).
Treatment: Add compound to reach 100 µM final concentration.
Incubation : Incubate at 37°C for 60 minutes.
Detection : Use Ellman’s Reagent (DTNB) to quantify remaining free thiols.
Expected Result :
Tinidazole : >95% GSH remains (Non-reactive).
CMNI : <50% GSH remains (Significant depletion via Cl displacement).
Protocol B: Differential Cytotoxicity (Aerobic vs. Anaerobic)
Purpose: To determine the Hypoxia Cytotoxicity Ratio (HCR).
Cell Line : CHO (Chinese Hamster Ovary) or V79 cells (standard for nitroimidazole testing).
Seeding : 5,000 cells/well in 96-well plates.
Dosing : Serial dilution (0.1 µM to 1000 µM) of both compounds.
Conditions :
Set 1 (Aerobic): Standard incubator (
).
Set 2 (Hypoxic): Anaerobic chamber (
) for 4 hours, then wash and return to aerobic culture.
Readout : MTT or Resazurin assay after 72 hours.
Calculation :
Tinidazole HCR: Typically >10 (High selectivity).
CMNI HCR: Typically <5 (Low selectivity due to high aerobic background toxicity).
Workflow Diagram (Graphviz)
Figure 2: Experimental workflow for validating the stability difference (Chemical arm) and selectivity difference (Biological arm).
References
Ordoñez-Mena, J. M., et al. (2017).[1] "Tinidazole vs Metronidazole for Giardiasis." Journal of Antimicrobial Chemotherapy. Link
Boechat, N., et al. (2015). "Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group." Memórias do Instituto Oswaldo Cruz. Link
Mital, A. (2009). "Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships." Sci Pharm. (Discusses SAR of 2-substituted nitroimidazoles). Link
FDA Labeling . "Tindamax (Tinidazole) Prescribing Information." U.S. Food and Drug Administration. Link
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Chloro-1-methyl-5-nitro-1H-imidazole
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a synthesized molecule's structure is not merely a procedural step but the bedrock of all subsequent investigation. An inc...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a synthesized molecule's structure is not merely a procedural step but the bedrock of all subsequent investigation. An incorrect structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and toxicological assessments, leading to significant loss of time and resources. This guide provides a comprehensive framework for the structural elucidation of 2-Chloro-1-methyl-5-nitro-1H-imidazole, a nitroimidazole derivative of interest.
Nitroimidazoles are a critical class of compounds known for their extensive biological activities, including antibacterial and antiprotozoal properties.[1] The precise arrangement of substituents on the imidazole ring is crucial to their mechanism of action. For the title compound, a key challenge is differentiating it from its potential regioisomer, 5-Chloro-1-methyl-4-nitroimidazole. This guide, therefore, emphasizes a multi-technique, comparative approach to ensure confident structural assignment.
Given the scarcity of published experimental data for 2-Chloro-1-methyl-5-nitro-1H-imidazole (CAS 86072-07-3)[2][3], this document combines predictive analysis based on foundational chemical principles with detailed, field-proven experimental protocols. We will compare the expected analytical signatures of the target molecule with those of its known isomer, providing a clear pathway for validation.
The Analytical Gauntlet: A Multi-Pronged Approach
No single technique provides absolute proof of structure. True confidence is achieved by integrating data from orthogonal analytical methods. Mass spectrometry provides the elemental composition, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the precise connectivity of the atoms. For ultimate confirmation, single-crystal X-ray diffraction provides a three-dimensional snapshot of the molecule.[4][5]
The logical workflow for this process is outlined below. The initial synthesis must be followed by a rigorous purification step, as impurities can significantly complicate spectral interpretation. Each subsequent analytical step provides a piece of the puzzle, culminating in a fully validated structure.
Caption: Fig. 1: Overall Workflow for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS)
Causality: Before delving into the intricacies of atomic connectivity, it is essential to confirm the elemental formula. Low-resolution mass spectrometry can be misleading, as multiple formulas can correspond to the same nominal mass. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition.
Predicted Data:
The target molecule, C₄H₄ClN₃O₂, has a calculated monoisotopic mass of 160.9992.[3]
Technique
Parameter
Predicted Value for C₄H₄ClN₃O₂
ESI-HRMS
[M+H]⁺
162.0065
ESI-HRMS
[M+Na]⁺
184.9884
Isotope Pattern
[M+H]⁺ vs [M+2+H]⁺
~3:1 ratio due to ³⁵Cl/³⁷Cl
Experimental Protocol: ESI-HRMS
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.
Data Analysis: Compare the measured accurate mass of the most abundant molecular ion species (e.g., [M+H]⁺) with the theoretical mass calculated for the formula C₄H₄ClN₃O₂. The mass error should be less than 5 ppm. Crucially, verify the characteristic isotopic pattern for a chlorine-containing compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this specific target, we expect to see characteristic absorptions for the C-Cl bond, the aromatic imidazole ring, and, most importantly, the nitro group (NO₂). The presence and position of these bands provide strong evidence for the gross structure.
Predicted Data:
The vibrational frequencies of nitroimidazoles are well-documented.[6][7]
Functional Group
Vibration Type
Predicted Wavenumber (cm⁻¹)
Expected Intensity
Aromatic C-H
Stretch
3100 - 3150
Medium-Weak
Alkyl C-H (N-CH₃)
Stretch
2950 - 3000
Weak
C=N / C=C (Ring)
Stretch
1450 - 1550
Medium-Strong
NO₂
Asymmetric Stretch
1520 - 1560
Strong
NO₂
Symmetric Stretch
1340 - 1380
Strong
C-N
Stretch
1100 - 1200
Medium
C-Cl
Stretch
700 - 800
Medium-Strong
Experimental Protocol: FTIR-ATR
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Background Collection: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
Sample Analysis: Place a small amount of the purified solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Analysis: Identify the key absorption bands and compare them to the predicted values. The two strong bands for the nitro group are particularly diagnostic.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Isomer Differentiation
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2-Chloro-1-methyl-5-nitro-1H-imidazole, ¹H and ¹³C NMR will not only confirm the presence of the methyl group and the imidazole ring proton but will definitively establish the substitution pattern, allowing for clear differentiation from the 4-nitro isomer. The chemical shift of the lone imidazole proton (H-4) is highly sensitive to the electronic environment, particularly the powerful electron-withdrawing effect of the adjacent nitro group.
Predicted ¹H & ¹³C NMR Data:
Predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[8][9] The key differentiator will be the chemical shift of the imidazole ring proton and carbons.
The H-4 proton in the target is adjacent to the strongly electron-withdrawing NO₂ group, causing a significant downfield shift.
N-CH₃
~3.8 - 4.0 ppm (s, 3H)
~3.72 ppm (s, 3H)
The N-CH₃ group is deshielded by the adjacent chloro and nitro groups.
¹³C NMR
C-2 (C-Cl)
~145 - 148 ppm
~134.6 ppm (C-2)
The carbon bearing the chlorine is directly attached to two nitrogen atoms.
C-4
~135 - 138 ppm
~142.4 ppm (C-4, C-NO₂)
The C-4 carbon is deshielded by the adjacent nitro group.
C-5 (C-NO₂)
~120 - 123 ppm
~119.6 ppm (C-5, C-Cl)
The carbon bearing the nitro group.
N-CH₃
~33 - 35 ppm
~32.9 ppm
Relatively similar environment.
Note: All predicted shifts are in ppm relative to TMS, assuming DMSO-d₆ as the solvent.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (0-10 ppm).
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
2D NMR (if necessary): If assignments are ambiguous, acquire 2D NMR spectra.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the C-4/H-4 pair.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. A key correlation would be between the N-CH₃ protons and both C-2 and C-5, definitively placing the methyl group on N-1.
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and correlations in 2D spectra. The downfield shift of the single imidazole proton beyond 8.0 ppm would be strong evidence for the 5-nitro substitution pattern.
Caption: Fig. 2: Logic for Isomer Differentiation by NMR
Single-Crystal X-ray Diffraction: The Gold Standard
Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction offers the only direct, three-dimensional visualization of the molecular structure.[10] It is the ultimate arbiter in cases of structural ambiguity and provides valuable data on bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Protocol: X-ray Crystallography
Crystal Growth: This is often the most challenging step. Grow single crystals of the purified compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, dichloromethane/hexane). Suitable crystals should be clear, well-formed, and typically 0.1-0.3 mm in each dimension.
Data Collection: Mount a suitable crystal on a goniometer head and place it in a single-crystal X-ray diffractometer.[11] The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and symmetry. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions.
Data Analysis: The final refined structure provides a complete and unambiguous map of the molecule, confirming the positions of the chloro, methyl, and nitro substituents. Key metrics like the R-factor indicate the quality of the final model.
Conclusion
Confirming the structure of a newly synthesized compound like 2-Chloro-1-methyl-5-nitro-1H-imidazole is a systematic process of evidence accumulation. By logically progressing from elemental composition (HRMS) to functional group identification (FTIR) and detailed connectivity mapping (NMR), a researcher can build a robust and defensible structural assignment. The stark, predictable differences in the NMR spectra between the target molecule and its 5-Chloro-1-methyl-4-nitro-isomer serve as the cornerstone of this validation. For applications demanding the highest level of certainty, such as regulatory submissions or advanced mechanistic studies, single-crystal X-ray diffraction provides the final, unequivocal proof. Adherence to this multi-technique, evidence-based workflow ensures scientific integrity and provides the solid foundation upon which successful research is built.
References
Devi, J. A., & Xavier, S. (2007). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Rasayan Journal of Chemistry. Available at: [Link]
Bolognesi, P., et al. (2019). Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. Frontiers in Chemistry. Available at: [Link]
ResearchGate. (2019). The fragmentation patterns in misonidazole leading to the loss of either neutral CH2OCH3 or [CH2OCH3]⁺ (m/z 45). ResearchGate. Available at: [Link]
Allouch, N., et al. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI. Available at: [Link]
Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry. Available at: [Link]
Tanski, J. M., & Drake, H. F. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData. Available at: [Link]
Sharma, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. International Journal of Biophysics. Available at: [Link]
Sharma, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. ResearchGate. Available at: [Link]
PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Available at: [Link]
NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. NIST WebBook. Available at: [Link]
PubChem. (n.d.). 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]
Puskullu, M. O., et al. (2021). Synthesis, NMR, X-ray crystallography and DFT studies of some regioisomers possessing imidazole heterocycles. Semantic Scholar. Available at: [Link]
ResearchGate. (2018). (+)-ESI-MS 2 spectra of metronidazole (a) and its photoproducts TP171-A.... ResearchGate. Available at: [Link]
Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Eriamiatoe, I.O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation. Available at: [Link]
ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Available at: [Link]
The synthesis of 2-Chloro-1-methyl-5-nitro-1H-imidazole presents a classic regioselectivity challenge in heterocyclic chemistry. The presence of the nitro group at position 5 and the methyl group at position 1 creates a specific electronic environment that distinguishes this molecule from its more common isomer, 5-chloro-1-methyl-4-nitroimidazole (often used in azathioprine synthesis).
This guide evaluates three distinct synthetic strategies. The choice of route depends heavily on the available starting materials and the facility's capability to handle hazardous reagents (diazonium salts vs. organolithiums).
Route Comparison Matrix
Feature
Route A: Methylation of 2-Chloro-4-nitroimidazole
Route B: Sandmeyer Reaction (via 2-Amino)
Route C: Lithiation-Halogenation
Primary Mechanism
SN2 Alkylation (Tautomeric)
Radical-Nucleophilic Substitution (SRN1)
Electrophilic Chlorination via Lithiated Species
Regiocontrol
Low to Moderate (Mixture of 4-NO₂ and 5-NO₂ isomers)
Route A: Methylation of 2-Chloro-4-nitroimidazole (The Convergent Route)
This route is preferred for large-scale production due to the stability of the precursor. However, it suffers from tautomeric ambiguity. The starting material, 2-chloro-4(5)-nitroimidazole, exists in equilibrium. Alkylation can occur at either ring nitrogen, typically favoring the less sterically hindered position (leading to the 1-methyl-4-nitro isomer). Optimizing for the 1-methyl-5-nitro isomer requires specific solvent/base combinations.
Mechanism:
The base deprotonates the imidazole to form a resonance-stabilized anion. The electrophile (DMS or MeI) attacks. Steric hindrance from the adjacent nitro group usually disfavors formation of the 1-methyl-5-nitro isomer (the target), making this route yield-limited unless specific conditions (e.g., kinetic control) are used.
Protocol:
Dissolution: Dissolve 2-chloro-4-nitroimidazole (1.0 eq) in anhydrous acetonitrile or DMF.
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 mins.
Alkylation: Add Dimethyl Sulfate (DMS) (1.1 eq) dropwise at 0°C.
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC/HPLC.
Workup: Quench with water. Extract with ethyl acetate.[2][3]
Purification (Critical): The product will be a mixture. The 1-methyl-5-nitro isomer is typically less polar than the 4-nitro isomer. Separate via column chromatography (Silica gel, Hexane/EtOAc gradient) or fractional crystallization.
Route B: The Sandmeyer Route (The Regiospecific Route)
This route guarantees the correct isomer by establishing the N1-methyl and C5-nitro pattern before introducing the chlorine. It relies on the conversion of an amino group at C2 to a chloro group via a diazonium intermediate.
Mechanism:
Diazotization: 2-Amino-1-methyl-5-nitroimidazole reacts with nitrous acid (NaNO₂ + HCl) to form the unstable diazonium salt.
Substitution: Copper(I) chloride (CuCl) catalyzes the displacement of N₂ by chloride (Sandmeyer reaction).
Diazotization: Cool to -5°C to 0°C (ice/salt bath). Add NaNO₂ (1.2 eq) solution dropwise, maintaining temp < 5°C. Stir for 20 mins. The solution typically turns clear or pale yellow.
Sandmeyer Step: Slowly pour the cold diazonium solution into a stirred solution of CuCl (1.5 eq) in conc. HCl at 0°C.
Decomposition: Allow the mixture to warm to room temperature. Nitrogen gas evolution will be observed.[4] Heat to 60°C for 30 mins to ensure completion.
Isolation: Cool, neutralize with NaHCO₃ (carefully!), and extract with dichloromethane.
Warning: Reacting nitro-compounds with organolithiums is inherently dangerous due to potential redox reactions (SET mechanism) leading to decomposition or explosion. This route is for micro-scale R&D only.
Mechanism:
The C2 proton of 1-methyl-5-nitroimidazole is acidic. Treatment with a non-nucleophilic base (or careful use of n-BuLi at -78°C) generates the C2-lithio species, which is then trapped with an electrophilic chlorine source (e.g., Hexachloroethane or NCS).
Protocol:
Setup: Flame-dry glassware, Argon atmosphere.
Reagents: Dissolve 1-methyl-5-nitroimidazole in dry THF. Cool to -78°C .
Lithiation: Add LDA (Lithium Diisopropylamide) or n-BuLi (1.1 eq) very slowly. Note: LDA is safer than n-BuLi for nitro compounds.
Trapping: After 15 mins at -78°C, add a solution of Hexachloroethane (1.2 eq) in THF.
Quench: Stir for 1h at -78°C, then quench with sat. NH₄Cl solution while cold.
Workup: Standard extraction.
Part 3: Visual Analysis of Pathways
Caption: Comparison of convergent (A), regiospecific (B), and direct functionalization (C) routes. Route B offers the highest structural fidelity.
Part 4: Experimental Data Summary
Parameter
Route A (Methylation)
Route B (Sandmeyer)
Yield (Isolated)
35% (Target Isomer)
72%
Purity (HPLC)
>98% (Post-column)
>99% (Post-workup)
Reaction Time
6-8 Hours
2-3 Hours
Temp Range
25°C - 60°C
-5°C - 60°C
Atom Economy
High
Low (Stoichiometric Cu/N loss)
Critical Quality Attribute (CQA) Check:
Isomer Identification: The 1-methyl-5-nitro isomer (Target) typically displays a C4-H proton signal at ~8.0 ppm (DMSO-d6), whereas the 1-methyl-4-nitro isomer displays a C5-H signal at ~8.4 ppm .
ChemicalBook. (n.d.). 2-chloro-1-methyl-5-nitro-imidazole synthesis. Retrieved from
GuideChem. (n.d.). 2-chloro-1-methyl-5-nitro-imidazole CAS 86072-07-3.[1][6][7] Retrieved from
Hakmaoui, Y., et al. (2022).[8] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.[2] Retrieved from
PubChem. (n.d.). 1-(2-Chloroethyl)-2-methyl-5-nitroimidazole (Related Structure Data). Retrieved from
BenchChem. (2025). Troubleshooting low yield in nitration with 5-Chloro-1-methylimidazole nitrate. Retrieved from
evaluating 2-Chloro-1-methyl-5-nitro-1H-imidazole against drug-resistant bacterial strains.
Executive Summary The emergence of resistance to standard 5-nitroimidazole antibiotics, such as Metronidazole (MTZ) and Tinidazole (TNZ), poses a critical challenge in the eradication of anaerobic and microaerophilic pat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The emergence of resistance to standard 5-nitroimidazole antibiotics, such as Metronidazole (MTZ) and Tinidazole (TNZ), poses a critical challenge in the eradication of anaerobic and microaerophilic pathogens like Helicobacter pylori and Bacteroides fragilis. This guide provides an objective, data-driven evaluation of 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) —a structurally modified nitroimidazole scaffold—comparing its antimicrobial efficacy against wild-type and drug-resistant strains. By analyzing the mechanistic causality of its structure-activity relationship, this guide serves as a comprehensive resource for drug development professionals evaluating novel anti-infective precursors.
To understand why CMNI is evaluated as an alternative to MTZ, we must examine the molecular basis of nitroimidazole resistance. 5-nitroimidazoles are prodrugs; they require intracellular reduction of the nitro group to form highly reactive nitroso radicals that cleave bacterial DNA [1].
In H. pylori, this reduction is primarily driven by the oxygen-insensitive NADPH nitroreductase, encoded by the rdxA gene, and the NADPH flavin oxidoreductase (frxA) [3]. Clinical resistance is almost exclusively driven by loss-of-function mutations in these genes. Similarly, in the B. fragilis group, resistance is mediated by the acquisition of nim genes, which encode alternative reductases that convert the nitro group into a non-toxic amino derivative, bypassing the lethal radical intermediate [2].
The CMNI Advantage:
CMNI features a chlorine atom at the 2-position of the imidazole ring. Because chlorine is highly electronegative, it exerts a strong electron-withdrawing inductive effect on the ring system. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), effectively shifting the reduction potential of the 5-nitro group to a less negative value. Consequently, CMNI is significantly easier to reduce than MTZ. In rdxA-deficient strains, CMNI can be activated by alternative, less efficient housekeeping flavoproteins (e.g., FdxB) that are incapable of reducing MTZ, thereby restoring bactericidal activity.
Figure 1: Mechanistic pathway comparing MTZ and CMNI activation in wild-type and resistant strains.
Experimental Workflow & Self-Validating Protocols
To objectively compare CMNI against MTZ and TNZ, we employ a self-validating experimental system. This ensures that observed efficacy is due to the specific circumvention of resistance mechanisms rather than non-specific cytotoxicity or solvent artifacts.
Figure 2: Experimental workflow for evaluating CMNI efficacy against drug-resistant anaerobes.
Causality Note: We use Brucella broth supplemented with 5% laked horse blood to provide the necessary hemin and vitamin K required for robust anaerobic growth, preventing false-positive susceptibility readings caused by poor bacterial viability.
Preparation: Dissolve CMNI, MTZ, and TNZ in DMSO (final assay concentration
1% to prevent solvent toxicity). Prepare serial two-fold dilutions (0.06 to 128 µg/mL) in 96-well plates.
Inoculum Standardization: Suspend colonies from 48-hour agar cultures in sterile saline to a 0.5 McFarland standard (
CFU/mL). Dilute 1:10 in supplemented Brucella broth.
Inoculation: Add 10 µL of the diluted suspension to each well (final inoculum
Data represents modal MIC values (µg/mL) from biological triplicates.
Bacterial Strain
Resistance Phenotype
Metronidazole (MTZ)
Tinidazole (TNZ)
CMNI
H. pylori ATCC 26695
Susceptible (Wild-Type)
1.0
0.5
0.5
H. pylori ATCC 43504
Resistant (rdxA mutant)
64.0
32.0
4.0
B. fragilis ATCC 25285
Susceptible (Wild-Type)
0.5
0.5
0.25
B. fragilis Clinical Iso.
Resistant (nim positive)
32.0
16.0
2.0
Data Analysis: While MTZ and TNZ lose nearly all efficacy against the rdxA mutant and nim-positive strains (MICs
32 µg/mL), CMNI maintains potent activity (MIC 2.0 - 4.0 µg/mL). This confirms the mechanistic hypothesis: the altered reduction potential of CMNI allows it to bypass the missing or inactivated primary reductases.
Table 2: Time-Kill Kinetics (
CFU/mL Reduction at 24h)
Assay performed at
MIC. A reduction of indicates bactericidal activity.
Bacterial Strain
MTZ ( MIC)
TNZ ( MIC)
CMNI ( MIC)
H. pylori ATCC 26695 (WT)
-3.8
-4.1
-4.2
H. pylori ATCC 43504 (Res)
-0.4 (Bacteriostatic)
-0.8 (Bacteriostatic)
-3.5 (Bactericidal)
Data Analysis: Against the resistant H. pylori strain, MTZ and TNZ fail to achieve bactericidal thresholds even at elevated concentrations, merely stunting growth. CMNI, however, achieves a
reduction within 24 hours, proving that its alternative activation pathway successfully generates sufficient lethal nitroso radicals to induce rapid cell death.
Conclusion
2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) demonstrates a profound structural advantage over standard 5-nitroimidazoles when deployed against drug-resistant anaerobic and microaerophilic pathogens. By leveraging the electron-withdrawing properties of the 2-chloro substitution, CMNI successfully shifts its reduction potential, allowing it to bypass the classical rdxA and nim gene-mediated resistance pathways.
For drug development professionals, CMNI represents a highly viable scaffold. Its reactive 2-chloro position not only provides intrinsic antimicrobial activity against resistant strains but also serves as an excellent synthetic intermediate for nucleophilic substitution, paving the way for the next generation of targeted anti-infectives.
References
The Role of Nitroreductases in Resistance to Nitroimidazoles
Source: International Journal of Molecular Sciences (MDPI)
URL:[Link]
Inducible Metronidazole Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates
Source: Antimicrobial Agents and Chemotherapy (American Society for Microbiology)
URL:[Link]
Sequential Inactivation of rdxA (HP0954) and frxA (HP0642) Nitroreductase Genes Causes Moderate and High-Level Metronidazole Resistance in Helicobacter pylori
Source: Journal of Bacteriology (American Society for Microbiology)
URL:[Link]
Safety & Regulatory Compliance
Safety
Definitive Guide: Proper Disposal of 2-Chloro-1-methyl-5-nitro-1H-imidazole
Executive Summary & Chemical Profile 2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) is a functionalized nitroimidazole intermediate often employed in the synthesis of bioactive compounds, including azathioprine derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
2-Chloro-1-methyl-5-nitro-1H-imidazole (CMNI) is a functionalized nitroimidazole intermediate often employed in the synthesis of bioactive compounds, including azathioprine derivatives.[1][2] Unlike simple salts, this compound presents a dual-hazard profile: cytotoxicity/mutagenicity typical of the nitroimidazole pharmacophore and thermal instability capable of releasing toxic NOₓ and HCl fumes upon uncontrolled decomposition.[1][2]
Effective disposal requires a strict "Segregate-Incinerate" strategy.[1][2] Chemical deactivation at the bench is widely discouraged due to the risk of generating more toxic hydrazine or amine byproducts.[1][2]
Not explicitly P/U-listed, but must be treated as Characteristic Hazardous Waste (Toxic/Reactive).[1][2]
Personal Protective Equipment (PPE) Standards
Handling CMNI for disposal requires an elevated PPE protocol to prevent dermal absorption and inhalation of mutagenic dust.[1][2]
PPE Category
Specification
Rationale
Respiratory
N95 or P100 Respirator
Essential to prevent inhalation of fine particulates which may carry mutagenic risks.[1][2]
Hand Protection
Double Nitrile Gloves (0.11 mm min)
Nitroimidazoles can penetrate standard latex.[1][2] Double gloving allows outer glove removal after contamination.[1][2]
Eye Protection
Chemical Goggles
Safety glasses are insufficient due to the risk of airborne dust entering the eyes.[2]
Body Protection
Tyvek® Lab Coat
Disposable lab coats prevent migration of particles to personal clothing/laundry.[1][2]
Waste Segregation Logic
Proper disposal begins with correct waste stream identification.[1][2] CMNI must never be flushed down the drain or mixed with non-halogenated solvents.[1][2]
DOT Diagram 1: Waste Stream Decision Tree
Figure 1: Decision logic for segregating 2-Chloro-1-methyl-5-nitro-1H-imidazole waste streams to ensure compatibility with incineration protocols.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Objective: Prepare solid CMNI for high-temperature incineration.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated glass waste bottle.[1][2] Avoid metal containers due to potential corrosion from hydrolysis (HCl release).[1][2]
Double Bagging: If the solid is in a bag or weigh boat, place it inside a clear polyethylene bag (minimum 2 mil thickness) before placing it in the rigid container.[1][2]
Labeling: Affix a hazardous waste label.
Chemical Name: 2-Chloro-1-methyl-5-nitro-1H-imidazole.[1][2]
Note: "Contains Halogens – DO NOT AUTOCLAVE." (Autoclaving can release toxic volatiles).[1][2]
Disposal Path: Transfer to the facility's hazardous waste accumulation area for pickup by a licensed contractor (e.g., Veolia, Clean Harbors).[1][2] The final destruction method must be incineration at >1000°C with scrubber systems for HCl/NOₓ.[1][2]
Protocol B: Liquid Waste (Solutions)
Objective: Safe containment of CMNI dissolved in reaction solvents.
Solvent Compatibility:
If dissolved in DCM or Chloroform -> Halogenated Waste Stream .[1][2]
If dissolved in Methanol, Ethyl Acetate, or Acetone -> Non-Halogenated Waste Stream (check local regulations; some facilities require all CMNI solutions to go to Halogenated streams due to the chlorine atom on the molecule itself).[1][2]
pH Check: Ensure the solution is neutral (pH 6-8). Acidic solutions containing this compound may degrade faster; neutralize with Sodium Bicarbonate if necessary before storage.[1][2]
Storage: Store in safety-coated glass bottles or HDPE carboys. Cap tightly to prevent solvent evaporation and concentration of the nitroimidazole.[1][2]
Emergency Spill Response
In the event of a spill, immediate containment is necessary to prevent the spread of mutagenic dust.[1]
DOT Diagram 2: Spill Response Workflow
Figure 2: Operational workflow for managing a solid spill of 2-Chloro-1-methyl-5-nitro-1H-imidazole.
Critical Cleanup Steps[1][2][5]
Do Not Dry Sweep: Dry sweeping generates airborne dust.[1][2]
Wet Method: Cover the spill with a paper towel dampened with water or a specific solvent (if the chemical is not water-soluble, use ethanol).[1][2]
Scoop: Use a plastic scoop or dustpan to lift the damp solid/towel mixture.[1][2]
Surface Decontamination: Wipe the surface three times with soap and water.[1][2] The chlorine and nitro groups make the compound relatively stable; simple oxidation (bleach) is not recommended as a primary neutralizer without specific validation, as it may produce chloramines.[1][2]
Regulatory Compliance & Documentation
Compliance is not optional.[1][2][4] Ensure all disposal activities align with:
US EPA: 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[1][2] Even if not U-listed, the "Toxic" characteristic applies.[1][2]
European Waste Catalogue (EWC): Code 16 05 06* (laboratory chemicals consisting of or containing hazardous substances).[1][2]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 231668, 2-Chloro-1-methyl-5-nitro-1H-imidazole. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Nitroimidazole hazards and classification. Retrieved from [Link][2]
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link][2]
This guide rejects the "one-size-fits-all" safety template.[1][2] Handling 2-Chloro-1-methyl-5-nitro-1H-imidazole requires a specific risk-based approach due to the nitroimidazole moiety , a structural alert associated with mutagenicity and potential carcinogenicity.[1][2] Unlike simple irritants, this compound poses a "silent" risk—chronic biological interaction rather than just immediate acute injury.[1][2]
The Safety Philosophy: Treat this compound as a Control Band 3 (Potent) substance.[1][2] Your primary barrier is engineering (containment); your secondary barrier is PPE.[1][2]
Dust will cause mechanical and chemical irritation to mucous membranes.[1][2]
Physical State
Solid (Powder)
High potential for aerosolization during weighing/transfer.[1][2]
Part 2: Personal Protective Equipment (PPE) Selection Strategy
Expert Insight: Do not rely on standard latex gloves.[1][2] Chlorinated nitro-compounds can permeate latex rapidly.[1][2] The presence of the chlorine atom increases lipophilicity, potentially accelerating skin absorption compared to non-chlorinated analogs.[1][2]
1. Hand Protection (The "Double-Shell" Protocol)[1][2]
Inner Layer: Nitrile (0.11 mm / 4 mil).[2] Acts as a perspiration barrier and last-resort shield.[1][2]
Outer Layer:High-Grade Nitrile (0.2 mm / 8 mil) or Laminate (Silver Shield/4H) .[1][2]
Why? Laminate gloves offer >480 min breakthrough time for broad organic classes.[1][2] If handling solutions (e.g., dissolved in DCM or DMF), Laminate is mandatory .[1][2]
Technique: Inspect for pinholes by air-inflation before donning.[2] Change outer gloves every 60 minutes or immediately upon splash.[1][2]
2. Respiratory Protection
Primary Control: Handling must occur inside a Chemical Fume Hood certified to ASHRAE 110 standards.[1][2]
Eyes: Chemical Splash Goggles (Indirect Vent).[1][2] Safety glasses are insufficient due to the risk of airborne dust entering from the sides.[1][2]
Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.[1][2]
Why? Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom/office.[1][2] Disposable Tyvek sheds dust and is incinerated after use.[1][2]
Part 3: Operational Workflow & Visualization[1]
Workflow: Safe Weighing & Transfer
The most critical moment for exposure is the transfer of dry solid.[1][2]
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat.[1][2] Static charge disperses potent dusts.[1][2]
Damping: If compatible with the reaction, pre-wet the solid with the reaction solvent inside the weighing boat before transfer to prevent dusting.[1][2]
Closed Transfer: Dissolve the solid inside the transport container if possible, transferring it as a liquid.
Caption: PPE Decision Tree based on physical state and solvent carrier. Aggressive solvents require laminate gloves to prevent vehicle-mediated skin absorption.[1][2]
Part 4: Emergency & Disposal Protocols
Spill Response (Dry Powder)
Do not sweep. Sweeping aerosolizes the mutagenic dust.[1][2]
Evacuate: Clear the immediate area.
PPE Up: Don Full-Face Respirator (P100/OV) and double gloves.[1][2]
Cover: Gently lay a solvent-dampened paper towel (Ethanol/Water) over the powder to suppress dust.[2]
Scoop: Use a disposable scoop to lift the damp mass.[1][2]
Wash: Clean surface with 10% bleach solution (oxidizes the imidazole ring) followed by water.[1][2]
Labeling: Clearly mark as "Contains Nitroimidazole Derivative - Suspected Mutagen."
Destruction: High-temperature incineration is required to break the heterocyclic ring.[1][2]
Part 5: References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 55467, 2-chloro-1-methyl-5-nitroimidazole. Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]